Furamizole

Catalog No.
S620692
CAS No.
17505-25-8
M.F
C12H8N4O5
M. Wt
288.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furamizole

CAS Number

17505-25-8

Product Name

Furamizole

IUPAC Name

5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

InChI

InChI=1S/C12H8N4O5/c13-12-15-14-11(21-12)8(9-2-1-5-19-9)6-7-3-4-10(20-7)16(17)18/h1-6H,(H2,13,15)/b8-6+

InChI Key

YOWVEYCZVUOQAB-SOFGYWHQSA-N

SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Synonyms

FURAMIZOLE

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C3=NN=C(O3)N

The exact mass of the compound Furamizole is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of furans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Furamizole 1,3,4-oxadiazole ring mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Furamizole

This compound is a recognized antibacterial agent whose activity is derived from its 1,3,4-oxadiazole ring system, a core structure known to be a key "toxophoric" group (or toxicity-bearing group) responsible for potent pharmacological effects [1]. This ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms [1].

The following diagram illustrates the core structure and key functional groups of the 1,3,4-oxadiazole ring that contribute to its biological activity.

G Oxadiazole 1,3,4-Oxadiazole Core Invis Oxadiazole->Invis Toxophoric Toxophoric -N=C-O- Linkage Aromatic Reduced Aromaticity (Conjugated Diene Character) Nitrogen Nitrogen Atoms (Weak Basic Character) Invis->Toxophoric Invis->Aromatic Invis->Nitrogen

> Key structural features of the 1,3,4-oxadiazole pharmacophore that influence its biological activity.

Implied Mechanism and Drug Design Context

While the exact mechanism of this compound is not detailed in the available literature, its classification and structural properties provide strong clues for further investigation.

  • Structural Basis of Activity: The antibacterial activity of 1,3,4-oxadiazole derivatives is largely attributed to the toxophoric –N=C–O– linkage within the ring [1]. This specific arrangement of atoms is likely to interact with essential bacterial targets.
  • Class Analogy: this compound is explicitly identified as a nitrofuran derivative [1]. Nitrofuran antibiotics are a known class of synthetic antibacterial agents. Their generally accepted mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the generation of highly reactive intermediates that cause DNA damage or inhibit vital metabolic processes.
  • Role in Modern Drug Design: The 1,3,4-oxadiazole ring is a privileged scaffold in Structure-Based Drug Design (SBDD). Its stability and ability to engage in key molecular interactions (e.g., hydrogen bonding and hydrophobic contacts) make it a valuable synthon for developing inhibitors that target specific protein active sites [1] [2]. The following diagram outlines a general SBDD workflow that could be applied to optimize a lead compound like this compound.

G Start Target Identification (e.g., Bacterial Enzyme) A Structure Determination (X-ray Crystallography, Cryo-EM) Start->A B Lead Compound Identification (e.g., this compound scaffold) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Rational Design of Analogs C->D E Synthesis and Biological Assay D->E F Iterative Optimization E->F F->D Feedback Loop

> A generalized structure-based drug design workflow for optimizing a lead compound.

Suggested Experimental Pathways

To elucidate the precise mechanism of this compound, the following experimental approaches, grounded in standard medicinal chemistry and SBDD practices, are recommended [2] [3] [4].

Experimental Goal Methodology Key Information Sought
Target Identification Biochemical pull-down assays, affinity chromatography, genetic screens (e.g., in bacteria: gene expression profiling, constructing knockout libraries). Identify the specific bacterial protein(s) or DNA molecule that this compound directly binds to.
Binding Mode Analysis X-ray crystallography or Cryo-EM of the this compound-target complex; Molecular docking simulations. Determine the precise 3D atomic interactions (hydrogen bonds, hydrophobic contacts) between this compound and its target.
Mechanistic Validation Enzyme activity assays; Cell-based assays measuring DNA damage (e.g., comet assay) or metabolic inhibition. Confirm the functional consequence of binding (e.g., is a key enzyme inhibited? Is DNA synthesis disrupted?).
SAR Expansion Synthesis of novel analogs with systematic substitutions on the oxadiazole and nitrofuran rings; followed by antimicrobial susceptibility testing. Quantify how structural changes affect potency and specificity, guiding further optimization [1].

Conclusion and Research Outlook

This compound serves as a historical and chemical exemplar of the 1,3,4-oxadiazole pharmacophore with documented antibacterial properties. Its mechanism is inferred to involve the critical toxophoric –N=C–O– linkage and its nitrofuran moiety, likely leading to the generation of cytotoxic species within bacterial cells.

Future research to fully characterize its mechanism should employ a combination of the suggested experimental protocols. Furthermore, leveraging modern SBDD approaches—such as using equivariant diffusion models (e.g., DiffSBDD) to generate novel, target-specific ligands conditioned on the 3D structure of a identified bacterial target pocket—could be a powerful strategy for developing next-generation antibiotics inspired by this scaffold [5].

References

Furamizole nitrofuran derivative properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Class Profile

Furamizole is a nitrofuran derivative containing a 1,3,4-oxadiazole ring in its structure [1] [2]. This combination places it within a privileged scaffold in medicinal chemistry known for diverse biological activities.

The following table summarizes the core properties of this compound based on current literature:

Property Description
Chemical Class Nitrofuran derivative; 1,3,4-oxadiazole [1] [2]
Primary Documented Activity Strong antibacterial activity [1] [2] [3]
Status in Research Appears primarily as a referenced example in reviews of bioactive heterocycles [1] [4] [3]

Mechanism of Action and Biological Activity

The biological activity of this compound is attributed to its unique chemical structure.

  • Role of the Oxadiazole Ring: The 1,3,4-oxadiazole moiety is a well-known pharmacophore that contributes to various biological activities. A key feature is the toxophoric –N=C–O– linkage, which may react with nucleophilic centers in microbial cells [1] [2]. This ring system is stable and is a crucial synthon in modern drug discovery [1] [3].
  • Cross-Resistance within Nitrofurans: Evidence indicates cross-resistance among nitrofuran derivatives. A 2023 study on uropathogenic E. coli showed that resistance to nitrofurantoin strongly predicts resistance to furazidin, suggesting a common mechanism of action or resistance pathway across this drug class [5]. This implies this compound may share similar resistance profiles.

Nitrofuran Core Nitrofuran Core This compound This compound Nitrofuran Core->this compound 1,3,4-Oxadiazole Ring 1,3,4-Oxadiazole Ring 1,3,4-Oxadiazole Ring->this compound Strong Antibacterial Activity Strong Antibacterial Activity This compound->Strong Antibacterial Activity Cross-resistance with other Nitrofurans Cross-resistance with other Nitrofurans This compound->Cross-resistance with other Nitrofurans Toxophoric -N=C-O- Linkage Toxophoric -N=C-O- Linkage Toxophoric -N=C-O- Linkage->Strong Antibacterial Activity

Relationship between this compound's structure, its components, and documented biological properties.

Analytical Detection Protocol

A liquid chromatography (LC) method for simultaneously detecting this compound and other synthetic antibacterials in fish meat has been published [6]. This protocol can be adapted for analytical and pharmacokinetic studies.

Sample Preparation and LC Analysis Workflow:

Start Fish Meat Sample Step1 Extract with Acetone Start->Step1 Step2 Cleanup via Alumina Column Step1->Step2 Step3 Analyze by LC Step2->Step3 Step3a Column: Nucleosil C18 Step3->Step3a Step3b Mobile Phase: Tetrahydrofuran-Acetonitrile- Phosphoric Acid-Water (29:1:0.06:69.94) Step3->Step3b Results Recovery: ~80% Detection Limit: 1-2 ng Step3->Results

Experimental workflow for detecting this compound residues in biological tissue using liquid chromatography.

Key Method Details:

  • Column: Nucleosil C18 [6]
  • Mobile Phase: Tetrahydrofuran-Acetonitrile-Phosphoric Acid-Water (29 + 1 + 0.06 + 69.94) [6]
  • Performance: Recovery is approximately 80%, with a lower detection limit of 1-2 ng for a 10 μL injection [6]

Research Context and Potential

This compound is recognized in scientific literature as an important example of a bioactive 1,3,4-oxadiazole derivative.

  • In Antimicrobial Research: this compound is cited in reviews of heterocyclic compounds as a commercially available drug with strong antibacterial properties [1] [2] [4].
  • In Nitrofuran Derivative Studies: Research on nitrofuran derivatives highlights their broad therapeutic potential. Structure-activity relationship (SAR) studies show that the 5-nitrofuran-2-yl moiety is crucial for anti-tubercular activity, and replacing the amide bond with an isoxazoline linker can improve metabolic stability [7]. However, some potent nitrofuran derivatives face development challenges due to rapid clearance and low solubility [7].

References

how does Furamizole work as an antibacterial

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Classification

Furamizole is a nitrofuran derivative that contains a 1,3,4-oxadiazole ring within its structure [1]. This class of compounds is known for its broad biological activities.

The table below summarizes its core characteristics:

Feature Description
Drug Class Nitrofuran derivative [1] [2]
Core Structure Contains a 1,3,4-oxadiazole ring [1]
Known Activity Strong antibacterial activity [1]

Experimental Protocols and Detection

While search results lack details on this compound's mechanism-of-action studies, one paper details a liquid chromatography (LC) method for its residual analysis in fish, which reflects its experimental detection [2].

The following workflow diagram outlines the key steps of this analytical method:

G Start Fish Meat Sample Step1 Extraction with Acetone Start->Step1 Step2 Cleanup on Alumina Column Step1->Step2 Step3 Liquid Chromatography (LC) Analysis Step2->Step3 Step4 Detection and Quantification Step3->Step4 Parameters Mobile Phase: Tetrahydrofuran-Acetonitrile- Phosphoric Acid-Water (29:1:0.06:69.94) Parameters->Step3

Experimental workflow for this compound residue analysis in biological tissue [2].

This method demonstrates the following performance characteristics [2]:

  • Recovery Rate: Approximately 80% from fish meat samples.
  • Detection Limit: 1-2 ng for a 10 μL injection.

Knowledge Gaps and Further Research

The search results do not specify the exact molecular target or mechanism by which this compound kills or inhibits bacteria. Based on its classification as a nitrofuran, it likely shares a mechanism common to this class.

  • Inferred Mechanism: Many nitrofuran antibiotics are known to be prodrugs. They are activated by bacterial nitroreductase enzymes inside the cell, generating reactive intermediates that cause widespread damage to bacterial DNA, proteins, and other macromolecules [1].
  • Recommended Research: To obtain the precise mechanism of action for your technical guide, I suggest you:
    • Consult specialized resources like SciFinder or Reaxys for primary literature.
    • Search for reviews on "nitrofuran antibacterial mechanism of action" in scientific databases.

References

Compound Overview and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole is a nitrofuran derivative and a 2,5-disubstituted 1,3,4-oxadiazole heterocyclic compound known for its strong antibacterial activity [1].

The table below summarizes its core chemical identity:

Property Description
IUPAC Name Information not available in search results
CAS Registry Number 17505-25-8 [2]
Molecular Formula C~12~H~8~N~4~O~5~ [2]
Molecular Weight 288.218 g/mol [2]
Core Structure 1,3,4-Oxadiazole [1]
Drug Class Nitrofuran derivative antibacterial [1]

Synthesis and Experimental Context

While specific protocols for this compound are not detailed in the search results, 1,3,4-oxadiazoles are generally synthesized from acid hydrazides and carboxylic acids. The following diagram illustrates this general mechanism, which is relevant to understanding how this compound's core structure is formed [1].

f AcidHydrazide Acid Hydrazide (R-NH-NH₂) DiacylHydrazine Diacyl Hydrazine Intermediate AcidHydrazide->DiacylHydrazine Condensation CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->DiacylHydrazine Condensation Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole DiacylHydrazine->Oxadiazole Cyclization POCL3 POCl₃ (Cyclizing Agent) POCL3->DiacylHydrazine H2O H₂O (Eliminated) H2O->DiacylHydrazine HCl HCl (Eliminated) HCl->DiacylHydrazine

General mechanism for 1,3,4-oxadiazole ring formation, relevant to this compound synthesis [1].

For antimicrobial evaluation, a common methodology involves screening compounds against bacterial and fungal strains. The table below outlines a typical experimental approach, though specific data for this compound's efficacy is not available in the current search results [3].

Experimental Aspect Typical Protocol (Illustrative)
Antimicrobial Screening Compounds are tested against Gram-positive and Gram-negative bacterial strains, and fungal strains [1].
Reference Standards Antibiotics like Amoxicillin and antifungals like Ketoconazole are used as positive controls [1].
Activity Assessment Measurement of the zone of inhibition or minimum inhibitory concentration (MIC) [1] [3].

Significance in Drug Discovery

This compound exemplifies the importance of the 1,3,4-oxadiazole scaffold in medicinal chemistry. This ring system is considered a key pharmacophore—a part of the molecular structure responsible for its biological activity [1]. The presence of a toxophoric -N=C-O- linkage in the ring is thought to be responsible for the potent pharmacological activities observed in this class of compounds [1].

Several other commercially available drugs also contain the 1,3,4-oxadiazole nucleus, including:

  • Raltegravir: An antiviral drug [1].
  • Zibotentan: An FDA-approved anticancer agent [1].
  • Nesapidil: Used in anti-arrhythmic therapy [1].
  • Tiodazosin: An antihypertensive agent [1].

References

Furamizole basic research and exploratory studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Furamizole

The search results identify this compound as a known antibacterial drug but do not provide the deep technical details you require. The table below summarizes the key information found:

Aspect Details
Drug Name This compound [1]
Chemical Class Nitrofuran derivative [1]
Core Structure Contains a 1,3,4-oxadiazole ring [1]
Primary Activity Strong antibacterial activity [1]

Limitations of Current Findings

The information located has significant limitations for your purpose:

  • Lack of Recent Data: The source is a review article from 2020, and it cites this compound as an existing example rather than a subject of new research [1]. No exploratory studies from the last five years were found.
  • Absence of Technical Details: The search results contain no quantitative data, experimental methodologies, signaling pathways, or mechanistic studies specific to this compound.

Diagram of Core Structure

Below is a foundational diagram illustrating the basic structural relationship between furan and the 1,3,4-oxadiazole ring system, which is the core of this compound.

D cluster_furan Furan Precursor cluster_oxadiazole 1,3,4-Oxadiazole Core (this compound) Furan            OCHCH         Transformation Replacement of Two Methylene Groups with Nitrogen Atoms Furan->Transformation Derivation Oxadiazole            ONN         Note R1, R2 = Substituents (e.g., Nitrofuran group) Oxadiazole->Note Transformation->Oxadiazole

Diagram showing the derivation of the 1,3,4-oxadiazole ring in this compound from a furan precursor [1].

References

Furamizole: Application Notes and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furamizole

This compound is a pharmaceutical compound recognized for its potent antibacterial activity. It belongs to the class of nitrofuran derivatives and contains a 1,3,4-oxadiazole ring in its structure, which is a key pharmacophore responsible for its biological activity [1]. It is one of the commercially available drugs featuring this privileged heterocyclic scaffold, which is widely studied in medicinal chemistry for its diverse therapeutic potential [1].

Chemical and Physical Properties

Table 1: Chemical Identifier Data for this compound

Property Type Value
Systematic Name (IUPAC) 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [2]
Other Synonyms NF 161 [3]
CAS Registry Number 17505-25-8 [2] [4] [3]
Molecular Formula C₁₂H₈N₄O₅ [5] [2] [4]
Average Molecular Mass 288.22 g/mol [2] [3]
Canonical SMILES C3=C(C(/C1=NN=C(O1)N)=C\C2=CC=C(O2)N+[O-])OC=C3 [3]
InChI Key YOWVEYCZVUOQAB-SOFGYWHQSA-N [3]

Table 2: Calculated Physical Properties of this compound

Property Value
Density 1.533 g/cm³ [3]
Boiling Point 480.7°C at 760 mmHg [3]
Flash Point 244.5°C [3]
Pharmacological Context and Mechanism

This compound's primary documented biological activity is its strong antibacterial effect [1]. Its activity is derived from its dual chemical structure:

  • Nitrofuran Moisty: The 5-nitrofuran component is a classic antibacterial scaffold known to undergo enzymatic reduction within bacterial cells, leading to the generation of reactive intermediates that cause DNA damage and cell death.
  • 1,3,4-Oxadiazole Ring: This five-membered heterocyclic ring containing one oxygen and two nitrogen atoms is a crucial structural element. The toxophoric –N=C–O– linkage within this ring is believed to be significantly responsible for the potent pharmacological activities observed in 1,3,4-oxadiazole derivatives [1].

The following diagram illustrates the core structural relationship of the 1,3,4-oxadiazole pharmacophore.

G Furan Furan Replacement Replacement of two methylene groups (=CH) with two nitrogen atoms (-N=) Furan->Replacement Oxadiazole 1,3,4-Oxadiazole (Pharmacophore) Replacement->Oxadiazole

General Synthesis Workflow for 1,3,4-Oxadiazoles

While the exact synthesis protocol for this compound is not detailed in the available literature, a common general mechanism for forming the 2,5-disubstituted 1,3,4-oxadiazole ring is described [1]. The process typically begins with a hydrazide derivative and proceeds through a cyclization reaction.

G AcidHydrazide Acid Hydrazide Intermediate Diacylhydrazine Intermediate AcidHydrazide->Intermediate Reaction with Carboxylic Acid (or derivative) Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration using POCI₃, SOCl₂, etc.

The mechanism involves the acid hydrazide reacting with a carboxylic acid (or its derivative) to form a diacylhydrazine intermediate. This intermediate undergoes ring closure using a cyclizing agent like phosphorus oxychloride (POCI₃), eliminating hydrogen chloride (HCl) and a water molecule to form the final 1,3,4-oxadiazole product [1].

Guidance for Locating Synthesis Details

The lack of a publicly available detailed synthesis protocol for this compound suggests it may be proprietary or documented in specialized literature. To proceed with your research, consider these avenues:

  • Patent Literature: Search comprehensive patent databases (e.g., USPTO, Espacenet, Google Patents) using the CAS number (17505-25-8) and the name "this compound". Pharmaceutical synthesis methods are often protected and disclosed in patent documents.
  • Specialized Chemical Journals: Investigate older or more specialized chemical and medicinal chemistry journals that may contain full experimental sections for nitrofuran and oxadiazole chemistry.
  • Retrosynthetic Analysis: Based on its structure, a plausible synthesis would involve constructing the 1,3,4-oxadiazole ring from a precursor containing the appropriate furan and nitrofuran substituents. The final step might involve a cyclization reaction, potentially using a reagent like phosphorus oxychloride, to form the oxadiazole ring [1].
Important Safety Note

No safety or hazard information was available for this compound in the search results. Before attempting any laboratory work, it is imperative to consult relevant Material Safety Data Sheets (MSDS) or specific safety literature for this compound and all associated reagents.

Conclusion

This compound is a well-characterized antibacterial agent incorporating a nitrofuran group and a 1,3,4-oxadiazole ring. While its pharmacological role and basic chemical data are established, researchers seeking its synthesis protocol will need to consult specialized patent databases or detailed chemical literature not covered in this search. The general synthetic principles for 1,3,4-oxadiazoles provide a foundational understanding for designing a potential synthetic route.

References

Furamizole antibacterial assay methods

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Furamizole

The table below summarizes the key information about this compound found in the search results:

Aspect Details
Chemical Classification A nitrofuran derivative and a member of the 1,3,4-oxadiazole class of heterocyclic compounds [1] [2].
Chemical Formula C₁₂H₈N₄O₅ [3].
Documented Activity Strong inhibiting activity against Ureaplasma strains isolated from cattle [4]. Recognized historically as a synthetic antibacterial used in aquaculture [1] [5].
Available Assay Context A liquid chromatography (LC) method for determining residual this compound in fish meat is documented, focusing on residue analysis rather than antibacterial activity testing [1] [5].

A Path Forward for Method Development

Since standardized protocols for this compound are not available, you would likely need to adapt general antibacterial assay methods. The workflow below outlines the key decision points in this process.

Start Develop this compound Antibacterial Assay Step1 1. Select Assay Type Start->Step1 Step2 2. Prepare Test Compound Step1->Step2 Diffusion Diffusion Assay (e.g., Disk Diffusion) Step1->Diffusion Dilution Dilution Assay (e.g., Broth Microdilution) Step1->Dilution Step3 3. Choose Bacterial Strains Step2->Step3 Solubility Determine Solubility (Select solvent) Step2->Solubility Step4 4. Perform Assay & Analysis Step3->Step4 Standards Select Reference Strains (e.g., ATCC standards) Step3->Standards Clinical Include Clinical Isolates (Relevant to research) Step3->Clinical Measure Measure Endpoint (Zone size, MIC, MBC) Step4->Measure Controls Run Appropriate Controls (Solvent, growth, reference antibiotic) Step4->Controls Solution Prepare Stock Solution Solubility->Solution

The diagram outlines the general workflow; here are specific methodologies and considerations for each stage, based on general antibacterial assay principles.

1. Select and Perform a Core Assay Method

You can adapt one of these well-established methods to test this compound:

  • Disk Diffusion Assay: This method is ideal for a preliminary assessment of antibacterial activity [6].
    • Procedure: Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension. Impregnate a sterile paper disk with a solution of this compound and place it on the agar. Incubate the plate (e.g., 37°C for 16-18 hours). Measure the diameter of the zone of inhibition around the disk.
  • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible bacterial growth [6].
    • Procedure: Prepare a series of doubling dilutions of this compound in a broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. Inoculate each well with a standardized bacterial inoculum. After incubation, the MIC is read as the lowest concentration with no visible turbidity.
  • Time-Kill Assay: This method provides information on the bactericidal vs. bacteriostatic nature of this compound and its rate of killing.
    • Procedure: Expose a bacterial culture to this compound at multiples of the MIC (e.g., 1x, 4x MIC). Take samples at set time intervals (e.g., 0, 2, 4, 6, 24 hours), dilute them, and plate them on agar to count viable colonies (CFU/mL). A plot of log CFU/mL versus time reveals the killing kinetics.

2. Key Experimental Considerations

  • This compound Preparation: this compound's solubility will be a primary consideration. You may need to use solvents like dimethyl sulfoxide (DMSO) for stock solutions, ensuring the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).
  • Bacterial Strains: The choice depends on your research goals. It is standard to include quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and may also include clinically relevant multidrug-resistant isolates [6].
  • Controls: Essential controls include a growth control (bacteria without antibiotic), a solvent control (bacteria with the solvent used for this compound), and a reference antibiotic control (a known antibiotic to ensure the assay is performing correctly).

References

Furamizole mycoplasma gallisepticum treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Therapy and Protocols

The control of Mycoplasma gallisepticum (MG) often relies on antimicrobial therapy. Tilmicosin, a macrolide antibiotic, has been extensively studied and shows significant efficacy [1] [2].

Tilmicosin Treatment Protocol

Tilmicosin is effective due to its concentration-dependent activity and significant accumulation in lung tissue [1] [2]. The following protocol is derived from recent pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • In Vivo Administration and Efficacy in Chickens:

    • Dosage: A dosage of 9.12 mg/kg body weight administered orally is recommended to achieve a bactericidal effect [1].
    • Treatment Course: The study monitored efficacy over 72 hours post-administration [1].
    • PK/PD Target: For a 3 log₁₀ (99.9%) reduction in bacterial load in the lungs, the target PK/PD index is an AUC/MIC ratio of 6,950.15 h [1]. AUC is the Area Under the concentration-time curve, and MIC is the Minimum Inhibitory Concentration.
  • In Vitro Susceptibility Testing (MIC Determination): The MIC of Tilmicosin against MG can be determined using a broth microdilution method [1] [2].

    • Inoculum Preparation: Grow the MG strain (e.g., S6) in a suitable medium to the logarithmic phase. Dilute to a concentration of 10⁵ to 10⁷ CFU/mL [2].
    • Preparation of Dilutions: Prepare two-fold serial dilutions of Tilmicosin in a 96-well plate, covering a concentration range (e.g., 0.000625–0.16 μg/mL) [2].
    • Inoculation and Incubation: Add an equal volume of the standardized MG inoculum to each well. Include growth control (no antibiotic) and sterility control (no inoculum) wells [1] [2].
    • Incubation and MIC Reading: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere. The MIC is defined as the lowest drug concentration that prevents a color change in the phenol red indicator, indicating no bacterial growth [1].
  • In Vitro Time-Kill Curve Assay: This assay evaluates the rate and extent of bactericidal activity [2].

    • Setup: Expose a high-density MG inoculum (e.g., 10⁷ CFU/mL) to Tilmicosin at concentrations ranging from 1/2x to 64x the predetermined MIC.
    • Sampling: Take samples (e.g., 100 μL) from each bottle at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24, 36, and 48 hours).
    • Viable Count: Serially dilute the samples and plate them onto agar plates. Incubate for at least 7 days and count the viable colonies (CFU/mL) to construct time-kill curves [2].
Alternative Antibiotics

Other classes of antibiotics are also used to control MG infections.

  • Macrolides: Tylosin and Erythromycin [3] [2].
  • Tetracyclines: Doxycycline [2].
  • Fluoroquinolones: Enrofloxacin [3].
  • Pleuromutilins: Tiamulin [2].

It is critical to note that resistance to macrolides (Tilmicosin, Tylosin, Erythromycin) can develop. Resistance has been linked to point mutations in domain II and V of the 23S rRNA genes [2]. Therefore, antibiotic susceptibility testing is recommended before initiating treatment.

Disinfection and Biosecurity Protocols

Effective disinfection is crucial for breaking the transmission cycle of MG in poultry farms. A 2022 study evaluated the efficacy of various disinfectants and application methods [4].

  • Recommended Disinfectants and Preparation: The following table lists disinfectants found effective against MG when prepared according to manufacturers' recommendations [4].
Disinfectant Recommended Preparation
Formalin 4% (v/v)
Phenol 5% (v/v)
Quaternary Ammonium Compounds (QAC) Diluted 1:3
Halamid Diluted 1:18
Virkon' S 1% (w/v)
Micro Sept M 1:5 (for spraying), concentrated for cold fogging
  • Optimal Application Method: The fogging method demonstrated the highest reduction in MG populations on surfaces compared to traditional spraying [4].
  • Contact Time: A minimum 15-minute exposure time is critical for the disinfectants to achieve significant reduction of MG [4].

Vaccine Development and Immunoprophylaxis

Given the challenges of antibiotic resistance, vaccine development is a key area of research. An innovative inactivation method using 1,5-iodonaphthylazide (INA) has shown promise.

  • INA Inactivation Protocol for Vaccine Development: [5]
    • Culture MG: Grow M. gallisepticum (e.g., Rlow strain) to mid-exponential phase in a modified Hayflick’s medium.
    • Harvest and Wash: Harvest cells by centrifugation and resuspend in an appropriate buffer.
    • INA Treatment: Incubate the washed cells with INA (60–200 μM) at 37°C for 30 minutes.
    • UV Irradiation: Neutralize residual INA with glutathione, then irradiate the sample with far-UV light for 0.5–4.0 minutes to activate the compound and achieve complete inactivation.
    • Verification: Confirm inactivation by plating and checking for no growth. This method preserves surface lipoproteins, which are critical for inducing a strong immune response [5].

Experimental Data Summary

The table below summarizes key quantitative data from the cited research.

Parameter / Agent Value / Finding Context / Strain Reference
Tilmicosin MIC Varies by strain and inoculum Strain S6 [1] [2]

| Tilmicosin PK/PD Target (AUC/MIC) | 300.02 h (1 log10 kill) 6,950.15 h (3 log10 kill) | In vivo, chicken lung | [1] | | Tilmicosin Efficacy (In Vitro) | Max. 6.38 Log10 CFU/mL reduction | Strain S6, over 120 h | [2] | | Optimal Disinfection Method | Fogging | Highest reduction of MG | [4] | | Effective Disinfectant Contact Time | 15 minutes | Field study | [4] |

Experimental Workflow and Treatment Pathway

The following diagrams outline the core experimental and treatment decision processes.

G cluster_research Research & Development Workflow cluster_control Farm Management & Control Pathway start Start: Suspected MG Infection c1 Confirm Diagnosis (PCR, Serology, Culture) start->c1 r1 Inoculum Preparation (Grow MG to log phase) r2 MIC Determination (Broth microdilution) r1->r2 r3 Time-Kill Assay (Expose to drug, sample over time) r2->r3 r4 PK/PD Analysis (Establish AUC/MIC targets) r3->r4 r5 Resistance Monitoring (Genotype resistant strains) r4->r5 c3a Antimicrobial Therapy (Based on susceptibility) r4->c3a r5->c3a c2 Select Control Strategy c1->c2 c2->c3a c3b Biosecurity & Disinfection (Fogging with effective agents) c2->c3b c3c Vaccination (Consider inactivated vaccines) c2->c3c c4 Monitor Flock Health and Treatment Efficacy c3a->c4 c3b->c4 c3c->c4

Discussion and Key Considerations

  • Antibiotic Resistance: The emergence of resistance is a serious threat. The use of in vitro PK/PD models helps optimize dosing regimens to suppress resistant mutant growth [2]. Cross-resistance between macrolides (e.g., Tilmicosin, Tylosin, Erythromycin) is common [2].
  • Economic Impact: MG infections cause massive economic losses in the poultry industry worldwide, estimated in the hundreds of millions of dollars annually, primarily through reduced egg production, poor growth, and carcass condemnations [3].
  • Integrated Approach: No single method is sufficient for control. An integrated strategy combining antimicrobial therapy with strict biosecurity, effective disinfection, and vaccination (where available) is essential for successful MG management.

References

Comprehensive Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazole Derivatives like Furamizole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,3,4-Oxadiazoles in Pharmaceutical Development

1,3,4-oxadiazoles represent a privileged structural motif in medicinal chemistry due to their versatile biological activities and favorable pharmacokinetic properties. These five-membered heterocyclic compounds contain two carbon atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific configuration that confers significant metabolic stability and electronic properties ideal for drug design. The 1,3,4-oxadiazole ring system is derived from furan through replacement of two methylene groups (=CH) with two nitrogen (-N=) atoms, which reduces aromaticity and imparts conjugated diene character to the ring. [1]

The therapeutic significance of 1,3,4-oxadiazoles is demonstrated by their presence in several commercially available drugs, including the antibacterial agent Furamizole, the HIV integrase inhibitor Raltegravir, the anticancer drug Zibotentan, the anti-arrhythmic Nesapidil, and the antihypertensive Tiodazosin. [1] The presence of the toxophoric -N=C-O- linkage in the 1,3,4-oxadiazole ring is believed to contribute significantly to their diverse pharmacological activities, which encompass antibacterial, antitumor, antiviral, anti-inflammatory, anticonvulsant, and antimycobacterial effects. [1]

Table 1: Commercially Available Drugs Containing 1,3,4-Oxadiazole Core Structure

Drug Name Therapeutic Category Key Structural Features
This compound Antibacterial Nitrofuran derivative with strong antibacterial activity
Raltegravir Antiviral (HIV treatment) HIV integrase inhibitor
Zibotentan Anticancer Endothelin A receptor antagonist
Nesapidil Anti-arrhythmic Used in cardiac rhythm management
Tiodazosin Antihypertensive Alpha-adrenergic blocker

Synthetic Methodologies for 1,3,4-Oxadiazole Derivatives

Overview of Synthetic Approaches

The synthesis of 1,3,4-oxadiazole derivatives has evolved significantly, with researchers developing numerous innovative strategies to improve reaction efficiency, substrate scope, and environmental compatibility. Traditional methods typically involved cyclodehydration of diacylhydrazides using strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), or cyclodesulfurization of thiosemicarbazides employing heavy metal salts such as mercury or lead compounds. [2] While effective, these approaches often presented challenges including the use of corrosive reagents, toxic byproducts, and demanding reaction conditions that limited their applicability in pharmaceutical synthesis. Modern approaches have focused on developing milder reaction conditions, eco-compatible reagents, and atom-economical processes that align with green chemistry principles while maintaining high efficiency and functional group compatibility. [2]

Comparative Analysis of Methodologies

Table 2: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Derivatives

Methodology Key Reagents/Conditions Advantages Limitations
Iodine-Mediated One-Pot Synthesis Molecular iodine, K₂CO₃, EtOAc/H₂O Mild conditions, excellent functional group tolerance, simple workup Requires controlled addition of iodine
Oxidative Cyclization of Acylhydrazones I₂, K₂CO₃, DMSO, 100°C Broad substrate scope, compatible with crude substrates Elevated temperature required
Photoredox Catalysis Organo acridinium photocatalyst, cobaloxime catalyst, visible light Oxidant-free, H₂ as only byproduct, mild conditions Specialized equipment needed
Umpolung Amide Synthesis α-Bromonitroalkane, acyl hydrazide, KI/UHP Epimerization-free, chiral center compatibility Multi-step optimization required
Mechanochemical Synthesis Triphenylphosphine, trichloroisocyanuric acid, grinding Solvent-free, rapid reaction, environmentally benign Limited to small-scale applications
Iodine-Mediated Synthesis Mechanism

The iodine-mediated approach represents one of the most practical and efficient methods for constructing 1,3,4-oxadiazole scaffolds. This methodology leverages the thiophilic property of molecular iodine to promote sequential transformations that efficiently convert readily available starting materials to the target heterocycles. The mechanism proceeds through a carefully orchestrated sequence beginning with the in situ generation of isothiocyanate from dithiocarbamate salts, followed by nucleophilic attack by acyl hydrazides to form thiosemicarbazide intermediates. The critical cyclodesulfurization step involves iodine activating the thiocarbonyl sulfur, facilitating intramolecular cyclization with concomitant elimination of elemental sulfur to yield the 2-amino-1,3,4-oxadiazole products. [2] This mechanistic pathway avoids the formation of odorous thiol byproducts typically associated with traditional methods, making it particularly attractive for pharmaceutical applications.

G Start Reaction Starting Materials Step1 In situ generation of isothiocyanate (I₂, K₂CO₃, EtOAc/H₂O) Start->Step1 Step2 Nucleophilic addition of acyl hydrazide Step1->Step2 Step3 Formation of thiosemicarbazide intermediate Step2->Step3 Step4 Iodine-mediated cyclodesulfurization (Additional I₂) Step3->Step4 Step5 Intramolecular cyclization Step4->Step5 End 2-Amino-1,3,4-oxadiazole Product Step5->End

Experimental Protocol: Iodine-Mediated One-Pot Synthesis

Materials and Equipment
  • Starting Materials: Freshly prepared phenyl dithiocarbamate salt, formic acid hydrazide (or other acyl hydrazides), potassium carbonate (K₂CO₃), molecular iodine (I₂), ethyl acetate, distilled water
  • Solvent System: Ethyl acetate/water (3:1 v/v) mixture
  • Equipment: 100 mL round-bottom flask, magnetic stirrer with heating capability, reflux condenser, addition funnel, TLC plates, filtration setup, vacuum distillation apparatus
  • Safety Equipment: Personal protective equipment (safety goggles, nitrile gloves, lab coat), fume hood, proper waste containers
Step-by-Step Procedure
  • Reaction Setup: Charge a 100 mL round-bottom flask with phenyl dithiocarbamate salt (1.0 equiv) in ethyl acetate/water (3:1, 20 mL total volume). Add potassium carbonate (3.0 equiv) to the reaction mixture and stir to create a homogeneous suspension.

  • Iodine Addition: Add molecular iodine (1.1 equiv) pinchwise over a period of 10 minutes while maintaining constant stirring at room temperature. Monitor the reaction by TLC until complete consumption of the starting material is observed. Colloidal sulfur precipitation will be visible during this stage.

  • Hydrazide Incorporation: To the same reaction mixture, add formic acid hydrazide (1.0 equiv) and continue stirring. Formation of the thiosemicarbazide intermediate should be detected by TLC within 30-60 minutes.

  • Cyclodesulfurization: Add a further 1.1 equivalents of iodine to the reaction mixture and stir for 0.5-1 hour at room temperature. Monitor the reaction progress by TLC until complete conversion to the product is achieved.

  • Workup Procedure: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine. Extract the product with ethyl acetate (3 × 15 mL), combine the organic layers, and wash with brine solution (20 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or column chromatography on silica gel if necessary.

Reaction Optimization and Troubleshooting

Table 3: Optimization of Reaction Conditions for Iodine-Mediated Synthesis

Parameter Optimal Condition Alternative Conditions Impact on Yield
Solvent System EtOAc/H₂O (3:1) EtOH/H₂O (3:1) 77% vs 75% yield
Base K₂CO₃ (3 equiv) Cs₂CO₃, Na₂CO₃ 77% vs 74-63% yield
Iodine Equivalents 2.2 equiv total Lower equivalents give incomplete conversion Significant yield reduction
Temperature Room temperature Elevated temperatures possible May promote side reactions
Addition Rate Pinchwise over 10 min Rapid addition in one portion Incomplete intermediate formation

Common Issues and Solutions:

  • Low Conversion: Ensure fresh preparation of dithiocarbamate salt and controlled addition of iodine
  • Byproduct Formation: Monitor reaction carefully by TLC and adjust stoichiometry if needed
  • Poor Solubility: Consider alternative solvent systems like EtOH/H₂O for problematic substrates
  • Incomplete Cyclization: Extend reaction time or add slight excess of iodine (up to 2.5 equiv total)

Structural Characterization and Analytical Data

Spectroscopic Properties

Confirmation of 1,3,4-oxadiazole structure requires multinuclear NMR spectroscopy, with characteristic signals providing definitive evidence of successful cyclization. In ¹H NMR, the amine proton (NH₂) attached to the C-2 position typically appears as a broad singlet in the range of δ 5.5-6.0 ppm, though this may vary depending on substitution pattern and solvent. The aromatic protons in diaryl-substituted derivatives appear in their characteristic regions, with any observed coupling constants confirming the substitution pattern on the aryl rings. [2]

¹³C NMR spectroscopy provides particularly diagnostic data, with the C-2 carbon of the 2-amino-1,3,4-oxadiazole typically resonating at approximately δ 155-165 ppm, while the C-5 carbon appears further upfield at δ 105-110 ppm. These distinctive chemical shifts serve as definitive evidence for successful formation of the 1,3,4-oxadiazole ring system, with variations depending on the electron-donating or electron-withdrawing nature of substituents. Additional characterization by IR spectroscopy typically shows N-H stretching vibrations at 3300-3400 cm⁻¹ and C=N stretching at 1600-1650 cm⁻¹, while mass spectrometry provides molecular ion confirmation. [2]

X-Ray Crystallographic Confirmation

The structure of 1,3,4-oxadiazole derivatives has been unequivocally confirmed by single-crystal X-ray diffraction analysis, as demonstrated in the ORTEP view of compound 4a reported by Guin et al. [2] These analyses confirm the nearly planar geometry of the 1,3,4-oxadiazole ring and the bond lengths consistent with the expected delocalization of electron density across the heterocyclic system. The dihedral angles between the oxadiazole ring and attached aryl substituents provide information about the extent of conjugation in these systems, which has implications for their electronic properties and potential applications in material science.

Case Study: Synthesis and Application of this compound

This compound-Specific Synthesis

This compound (CAS No. 17505-25-8), chemically known as 5-[(E)-1-(2-furanyl)-2-(5-nitro-2-furanyl)ethenyl]-1,3,4-oxadiazol-2-amine, represents a clinically significant 1,3,4-oxadiazole derivative with potent antibacterial properties. [3] This nitrofuran-based compound features extended conjugation across the furan-oxadiazole system, which likely contributes to its biological activity. The molecular formula is C₁₂H₈N₄O₅ with an average mass of 288.219 g/mol and a monoisotopic mass of 288.049469. [3] [4]

While the exact synthetic protocol for this compound may vary, the iodine-mediated one-pot methodology described in this protocol can be adapted for its synthesis by employing appropriate furan-containing starting materials. The synthesis would utilize dithiocarbamate salts derived from furfuryl amines and hydrazides incorporating the nitrofuran moiety, following the general procedure outlined in Section 3.2. The strong electron-withdrawing nature of the nitro group on the furan ring may necessitate slight modifications to reaction times or temperature to ensure complete conversion.

Pharmacological Profile and Safety

This compound demonstrates potent antibacterial activity against a broad spectrum of pathogenic bacteria, particularly Gram-positive organisms. Its mechanism of action is believed to involve bacterial enzyme inhibition through interaction with the toxophoric -N=C-O- linkage present in the 1,3,4-oxadiazole core, potentially inhibiting essential metabolic processes in microorganisms. [1]

Toxicity data for this compound indicates mutation data reported in human fibroblast and lymphocyte systems at concentrations as low as 3 μmol/L and 2 μmol/L, respectively. [4] The compound has a flash point of 244.5°C and boiling point of 480.7°C at 760 mmHg. When heated to decomposition, it emits toxic vapors of NOₓ, requiring appropriate safety precautions during handling and synthesis. [4] The computed partition coefficient (LogP) is 2.788, suggesting moderate lipophilicity, while the polar surface area (PSA) of 137.770 indicates good membrane permeability potential. [4]

Conclusion

The iodine-mediated one-pot synthesis of 1,3,4-oxadiazole derivatives represents a significant advancement over traditional methods, offering improved environmental compatibility, operational simplicity, and excellent functional group tolerance. This protocol enables efficient access to privileged heterocyclic scaffolds with demonstrated pharmaceutical relevance, including the antibacterial agent this compound. The methodology detailed in these application notes provides researchers with a robust and reproducible synthetic pathway to access diverse 1,3,4-oxadiazole derivatives for drug discovery and development programs. The comprehensive characterization data and troubleshooting guidance facilitate successful implementation of this valuable synthetic transformation in both academic and industrial settings.

References

Comprehensive Application Notes and Protocols for Furamizole Microbial Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furamizole and Antimicrobial Susceptibility Testing

This compound (also known as 5-[(E)-1-(2-furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine) is a nitrofuran derivative and 1,3,4-oxadiazole containing compound that demonstrates potent antibacterial activity against a broad spectrum of microorganisms [1]. As antimicrobial resistance continues to escalate globally—projected to cause 10 million deaths annually by 2050—the need for reliable susceptibility testing methods for promising compounds like this compound has become increasingly critical in both research and potential clinical applications [2] [3]. The 1,3,4-oxadiazole nucleus in this compound contains a toxophoric –N=C–O– linkage that is believed to be responsible for its significant pharmacological activities [1].

Antimicrobial susceptibility testing (AST) represents a fundamental component of both clinical microbiology and antimicrobial drug development workflows. These testing methods enable researchers and clinicians to determine the lowest concentration of an antimicrobial agent that effectively inhibits bacterial growth, providing crucial data for dosing recommendations and resistance monitoring [4]. For research compounds like this compound, standardized AST methods facilitate the evaluation of antimicrobial potency, spectrum of activity, and potential clinical utility against increasingly resistant pathogens [4]. This document provides detailed application notes and standardized protocols for assessing the antimicrobial susceptibility of bacterial strains to this compound, following established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [4] [5].

Chemical Properties of this compound

This compound is a synthetic antimicrobial agent belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. The 1,3,4-oxadiazole ring system is derived from furan through the replacement of two methylene groups (=CH) with two nitrogen atoms (-N=), resulting in reduced aromaticity and conjugated diene character that enhances its reactivity and biological activity [1]. The molecular structure features a nitrofuran moiety connected to a 1,3,4-oxadiazole ring system, which collectively contribute to its antimicrobial properties through multiple potential mechanisms of action.

Table 1: Chemical Properties of this compound

Property Specification
IUPAC Name 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [6]
Molecular Formula C12H8N4O5 [6]
Average Molecular Mass 288.219 g/mol [6]
Monoisotopic Mass 288.049469 g/mol [6]
Chemical Structure 1,3,4-oxadiazole ring with substituted furanyl and nitrofuranyl groups
CAS Registry Number 17505-25-8 [6]
Chemical Class Nitrofuran derivative, 1,3,4-oxadiazole [1]
Solubility Information not available in search results - requires experimental determination
Storage Conditions Protected from light, stored at -20°C (recommended for most antimicrobial compounds)

The pharmacological activity of this compound and related 1,3,4-oxadiazole derivatives is influenced by substitutions on the oxadiazole ring. Structure-activity relationship studies indicate that electron-withdrawing groups such as p-chloro (-Cl) and p-nitro (-NO₂) substituents on phenyl rings tend to enhance antimicrobial activity [1]. Additionally, the conversion of methylthio groups to methyl-sulfonyl moieties has been shown to further increase antibacterial potency, providing guidance for potential structural modifications of this compound analogs [1].

Minimum Inhibitory Concentration (MIC) Testing Protocols

Broth Microdilution Method

The broth microdilution method represents the reference standard for MIC determination and provides a quantitative assessment of bacterial susceptibility to this compound [4] [5]. This method involves creating two-fold serial dilutions of this compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and determining the lowest concentration that inhibits visible growth after incubation [4].

3.1.1 Materials and Reagents
  • This compound stock solution: Prepare at appropriate concentration (e.g., 1 mg/mL) in suitable solvent based on solubility properties
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria [5]
  • Sterile 96-well U-bottom microtiter plates
  • Sterile saline solution (0.85-0.9% w/v NaCl)
  • Adjustable pipettes and sterile tips
  • Multichannel pipette (recommended for efficiency)
  • Sterile plasticware (tubes, reservoirs)
  • McFarland standards (0.5 and 1.0) or photometric measuring device
  • Agar media for purity checks and colony enumeration
3.1.2 Preparation of Inoculum
  • Day 1: Using a sterile loop, streak out the test strain on appropriate agar medium (e.g., Mueller-Hinton Agar) to obtain isolated colonies. Incubate at 35±2°C for 18-24 hours [4].

  • Day 2: Select 3-5 well-isolated colonies of identical morphology and prepare a suspension in sterile saline, adjusting to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL) [4] [5].

  • Dilute the suspension in broth medium to achieve a final inoculum density of approximately 5×10⁵ CFU/mL in each well of the microdilution plate [4]. This typically represents a 1:150 dilution of the 0.5 McFarland standard suspension.

  • Verify the inoculum density by performing colony counts. Plate 10 µL from a growth control well onto an appropriate agar plate and incubate overnight. The expected result should be approximately 5×10⁵ CFU/mL [4].

3.1.3 Preparation of this compound Dilutions
  • Prepare a concentrated stock solution of this compound at the highest concentration to be tested (typically 512 µg/mL or higher).

  • Using a multichannel pipette, add 50 µL of broth medium to all wells of the 96-well microtiter plate.

  • Create a two-fold serial dilution series of this compound across the microtiter plate:

    • Add 100 µL of this compound stock solution to the first well (well A1)
    • Perform serial dilutions by transferring 50 µL from well to well, mixing thoroughly between transfers
    • Discard 50 µL from the final well in the series to maintain equal volumes
  • The typical concentration range for this compound testing should span from 0.0625 µg/mL to 512 µg/mL or appropriate range based on expected MIC values.

3.1.4 Inoculation and Incubation
  • Add 50 µL of the standardized inoculum (5×10⁵ CFU/mL) to all test wells, resulting in a final volume of 100 µL per well and a final inoculum of approximately 5×10⁴ CFU per well [4].

  • Include appropriate control wells:

    • Growth control: Inoculated medium without this compound
    • Sterility control: Uninoculated medium
    • Reference strain control: Quality control strain with known MIC range
  • Cover the microtiter plate and incubate at 35±2°C for 16-20 hours for most non-fastidious bacteria, extending to 24 hours for slow-growing organisms [5].

Table 2: Broth Microdilution Testing Parameters for this compound

Parameter Specification
Final Inoculum Density 5×10⁴ CFU/well (5×10⁵ CFU/mL) [4]
Volume per Well 100 µL
This compound Concentration Range 0.0625-512 µg/mL (or appropriate range)
Incubation Conditions 35±2°C, ambient air [5]
Incubation Duration 16-20 hours (standard organisms) [5]
Medium Cation-adjusted Mueller-Hinton Broth [5]
Quality Control Strains E. coli ATCC 25922, S. aureus ATCC 29213 [4]
Agar Dilution Method

The agar dilution method represents an alternative MIC determination technique that is particularly suitable for testing multiple bacterial strains simultaneously against a single concentration series of this compound [2] [5]. This method is also recommended for fastidious organisms that may not grow reliably in broth media [5].

3.2.1 Preparation of Agar Plates
  • Prepare Mueller-Hinton Agar according to manufacturer instructions, adding any required supplements for fastidious organisms.

  • Add this compound to molten agar (cooled to 48-50°C) to achieve a series of doubling dilutions, typically ranging from 0.125 µg/mL to 256 µg/mL.

  • Pour the antimicrobial-supplemented agar into sterile Petri dishes (approximately 25 mL per plate) and allow to solidify.

  • Store agar plates at 2-8°C if not used immediately, with protection from light and excessive moisture.

3.2.2 Inoculation and Incubation
  • Prepare bacterial inoculum as described in section 3.1.2, adjusted to a 0.5 McFarland standard.

  • Using a multipoint inoculator or replicating device, apply 1-2 µL spots of each bacterial strain to the this compound-containing agar plates, typically 30-60 strains per plate [5].

  • Include appropriate control strains on each plate.

  • Allow inoculation spots to dry and incubate plates at 35±2°C for 16-20 hours in ambient air (or with CO₂ supplementation for fastidious organisms) [5].

3.2.3 Reading and Interpretation
  • The MIC endpoint is defined as the lowest concentration of this compound that completely inhibits visible growth of the test strain [5].
  • A faint haze or single colony should be disregarded.
  • Compare results with those obtained for quality control strains.

Table 3: Comparison of MIC Testing Methods for this compound

Parameter Broth Microdilution Agar Dilution
Throughput Medium (multiple antimicrobials) High (multiple strains)
Sample Volume Low (50-100 µL/well) Very low (1-2 µL/strain)
Quantitative Result Yes (exact MIC) Yes (exact MIC)
Cost Moderate Low to moderate
Equipment Requirements Microtiter plates, pipettes Multipoint inoculator
Suitability for Fastidious Organisms Limited without medium modification Excellent with supplemented media
Automation Potential High Medium
Recommended for this compound Primary method Confirmatory method

Quality Control and Data Interpretation

Quality Control Procedures

Quality control (QC) is essential for ensuring the reliability and accuracy of this compound susceptibility testing results. Implement the following QC measures:

  • QC Strains: Include appropriate reference strains with known susceptibility profiles in each test run. Recommended strains include:

    • Escherichia coli ATCC 25922 [4]
    • Staphylococcus aureus ATCC 29213
    • Pseudomonas aeruginosa ATCC 27853
  • Inoculum Verification: Regularly verify the inoculum density by performing colony counts from growth control wells or spots [4].

  • This compound Potency: Validate the potency of this compound stock solutions through comparison with reference standards and proper storage at -20°C or below.

  • Medium Quality Control: Ensure that each batch of culture media supports adequate growth of QC strains and does not contain inhibitory substances.

  • Equipment Monitoring: Regularly calibrate and maintain equipment including incubators, pipettes, and turbidimeters.

Interpretation of MIC Results

Interpretive criteria for this compound are not currently established by CLSI or EUCAST, as it remains primarily a research compound. However, for research purposes, MIC results can be interpreted as follows:

  • Susceptible (S): MIC value ≤ established breakpoint (to be determined)
  • Intermediate (I): MIC value between susceptible and resistant breakpoints
  • Resistant (R): MIC value ≥ established breakpoint

For preliminary assessment, compare this compound MIC values with those of established antimicrobial agents in the same class or with similar mechanisms of action. Document the MIC₅₀ and MIC₉₀ values (MICs required to inhibit 50% and 90% of isolates, respectively) when testing multiple bacterial strains.

Table 4: Troubleshooting Guide for this compound MIC Testing

Problem Potential Causes Solutions
Poor Growth in Control Wells Non-viable inoculum, inappropriate medium, incorrect incubation conditions Verify inoculum preparation, check medium expiration, confirm incubation conditions
Trailing Endpoints Partial inhibition, antibiotic degradation, high inoculum density Read endpoints at complete inhibition, check antibiotic stability, verify inoculum density
Irreproducible Results Inoculum preparation variability, antibiotic concentration errors, plate evaporation Standardize inoculum method, verify antibiotic dilutions, use sealed plates during incubation
Contamination Non-sterile techniques, contaminated reagents Aseptic technique review, prepare fresh reagents
QC Strains Out of Range Degraded antibiotics, incorrect QC strain, medium problems Check antibiotic storage, verify QC strain identity, test new medium batch

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound susceptibility testing using the broth microdilution method:

G This compound MIC Testing Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_qc Quality Assurance start Start Testing Protocol prep1 Prepare this compound Stock Solution start->prep1 prep2 Prepare Bacterial Inoculum start->prep2 plate_prep Prepare Microdilution Plate with Serial Dilutions prep1->plate_prep stand1 Standardize to 0.5 McFarland prep2->stand1 dil1 Dilute to ~5×10⁵ CFU/mL stand1->dil1 inoc_plate Inoculate Plate with Standardized Inoculum dil1->inoc_plate plate_prep->inoc_plate incubate Incubate 16-20h at 35±2°C inoc_plate->incubate read Read MIC Endpoints (Lowest concentration with no visible growth) incubate->read qc Quality Control Verification read->qc end Record and Interpret Results qc->end

Diagram 1: Experimental workflow for this compound broth microdilution testing

While the precise mechanism of action of this compound has not been fully elucidated, its structure containing both nitrofuran and 1,3,4-oxadiazole moieties suggests potential multiple mechanisms. The following diagram illustrates the proposed antimicrobial mechanism of this compound and bacterial resistance pathways:

G Proposed this compound Mechanism and Resistance cluster_mechanism This compound Mechanism of Action cluster_resistance Bacterial Resistance Mechanisms This compound This compound Entry into Cell mech1 Nitroreduction Reactive Intermediates This compound->mech1 res1 Reduced Uptake Porin Modification This compound->res1 Bypasses res2 Enhanced Efflux Pump Expression This compound->res2 Overcomes res3 Enzymatic Inactivation This compound->res3 Resists res4 Target Site Modification This compound->res4 Avoids mech2 DNA Damage Strand Breaks mech1->mech2 mech3 Protein Damage Enzyme Inactivation mech1->mech3 mech4 Cell Death mech2->mech4 mech3->mech4 resistance Antimicrobial Resistance res1->resistance res2->resistance res3->resistance res4->resistance

Diagram 2: Proposed this compound mechanism of action and bacterial resistance pathways

Applications in Antimicrobial Research

This compound represents an important compound in antimicrobial research due to its 1,3,4-oxadiazole structure, which has demonstrated broad-spectrum activity against various microorganisms [1]. Research applications for this compound susceptibility testing include:

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications to the 1,3,4-oxadiazole core affect antimicrobial potency and spectrum [1]
  • Combination Therapy Studies: Evaluating synergistic effects between this compound and other antimicrobial agents against multidrug-resistant pathogens
  • Resistance Mechanism Investigations: Studying bacterial resistance development and cross-resistance patterns with other antimicrobial classes
  • Novel Formulation Development: Testing enhanced delivery systems for this compound to improve bioavailability and efficacy

Recent studies on 1,3,4-oxadiazole derivatives have shown that electron-withdrawing groups at specific positions on the phenyl ring (particularly para-chloro and para-nitro substituents) enhance antimicrobial activity [1]. Additionally, the conversion of methylthio groups to methyl-sulfonyl moieties has been shown to further increase antibacterial potency. These findings provide valuable guidance for further development of this compound analogs with improved antimicrobial properties.

References

Historical Analytical Method for Furamizole

Author: Smolecule Technical Support Team. Date: February 2026

The method below is based on a 1987 publication for the simultaneous determination of Furamizole and other synthetic antibacterials in cultured fish [1]. This serves as a starting point, but requires significant updates for modern pharmaceutical analysis.

Table 1: Chromatographic Parameters from Historical Method [1]

Parameter Specification
Analytical Technique Liquid Chromatography (LC)
Column Nucleosil C18
Mobile Phase Tetrahydrofuran-Acetonitrile-Phosphoric Acid-Water (29 + 1 + 0.06 + 69.94, v/v)
Detector Not Specified (UV-Vis likely)
Injection Volume 10 µL

| Key Sample Prep Steps | 1. Acetone extraction from fish meat. 2. Cleanup via alumina column. | | Reported Recovery | ~80% | | Lower Limit of Detection | 1-2 ng (on-column) |

Proposed Modernized Protocol and Workflow

The following protocol adapts the historical method using modern Quality-by-Design (QbD) principles and Ultra-High-Performance Liquid Chromatography (UHPLC) technology for greater sensitivity, speed, and robustness [2].

The overall workflow for method development, from initial planning to validation, can be visualized as follows:

G Start Define Analytical Target Profile (ATP) A1 Risk Assessment & Knowledge Space Definition Start->A1 A2 Initial Method Scoping (Based on Historical Data) A1->A2 B1 Design of Experiments (DoE) A2->B1 B2 Systematically Vary Critical Parameters: - pH of Mobile Phase - Gradient Profile - Column Temperature B1->B2 C1 Method Optimization and MODR Establishment B2->C1 D1 Analytical Procedure Validation C1->D1 End Method Ready for Routine Use & Lifecycle Management D1->End

Sample Preparation (Modernized)
  • Weighing: Accurately weigh 2.0 g of the homogenized sample (API, formulation) into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of a suitable solvent (e.g., 80:20 v/v Acetonitrile-Water). Vortex mix for 2 minutes and sonicate for 15 minutes.
  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 5°C.
  • Cleanup: Transfer the supernatant to a solid-phase extraction (SPE) cartridge (e.g., C18 or a dedicated clean-up phase). Elute with an appropriate solvent.
  • Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase composition and filter through a 0.22 µm PVDF syringe filter into an LC vial.
Chromatographic Conditions (Modern UHPLC Adaptation)
  • System: UHPLC system capable of pressures up to 18,000 PSI [3].
  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
  • Gradient:
    • 0-1 min: 5% B
    • 1-8 min: 5% B → 95% B
    • 8-10 min: 95% B
    • 10-10.1 min: 95% B → 5% B
    • 10.1-12 min: 5% B (Re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 µL
  • Detection: Diode Array Detector (DAD) or Mass Spectrometer (MS). For DAD, set the wavelength based on the maximum absorbance of this compound (to be determined experimentally).
Method Validation

The method must be validated according to ICH Q2(R2) and internal procedures [2]. The following table outlines the key validation parameters and modern acceptance criteria.

Table 2: Key Method Validation Parameters & Target Criteria [2]

Validation Parameter Target Criteria for a Modern Assay
Specificity No interference from blank, placebo, or known impurities at the retention time of this compound.
Linearity & Range Typically 50-150% of the target concentration. Correlation coefficient (R²) > 0.999.
Accuracy (Recovery) Mean recovery of 98.0-102.0%.

| Precision | - Repeatability (RSD < 1.0%)

  • Intermediate Precision (RSD < 2.0%) | | Detection Limit (LOD) | Signal-to-Noise ratio ≥ 3 (or equivalent statistical determination). | | Quantitation Limit (LOQ) | Signal-to-Noise ratio ≥ 10, with demonstrated precision and accuracy at this level. | | Robustness | Method performs as expected under deliberate, small variations in flow rate, temperature, and mobile phase pH. A Method Operational Design Range (MODR) should be established [2]. |

Strategic Considerations for Implementation

  • Technology Integration: Leveraging modern technologies like Mass Spectrometry (MS) detection or Multi-Attribute Methods (MAM) can significantly enhance specificity and throughput for complex analyses [2].
  • Lifecycle Management: Adopt an Analytical Procedure Lifecycle Management approach per ICH Q14. This involves continuous monitoring and improvement of the method post-validation to ensure it remains in a state of control [2].

Important Limitations and Notes

  • Dated Source: The core method is from 1987 and was developed for a food safety matrix (fish), not necessarily for pharmaceutical-quality control [1].
  • Lacking Details: The original publication lacks critical details for modern implementation, such as detection wavelength, column dimensions, and detailed validation data.
  • Modern Context: The provided modernized protocol is a theoretical template. It is essential to conduct a full QbD-based development and validation study in your own laboratory to establish a suitable, validated method [2].

References

Furamizole stability in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Furamizole

The table below summarizes the key identified chemical information for this compound (CAS # 17505-25-8).

Property Description
IUPAC Name 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [1]
Molecular Formula C₁₂H₈N₄O₅ [1] [2]
Molecular Weight 288.22 g/mol [2]
CAS Registry Number 17505-25-8 [1] [2]
Chemical Structure A 1,3,4-oxadiazole ring substituted with an amino group and an (E)-configured furanyl-vinyl-nitrofuran chain [3] [1]
Related Drugs Nitrofuran derivative with strong antibacterial activity [3]

Proposed Stability Testing Workflow

Due to the lack of specific protocols for this compound, the following workflow outlines a general approach for small molecule stability testing in drug development. You can adapt it based on your specific experimental needs.

cluster_0 Stability Study Design cluster_1 Sample Analysis & Data Collection cluster_2 Data Interpretation & Reporting Start Start Stability Protocol Stressor1 Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stressor1 Stressor2 Long-Term & Accelerated Stability (ICH Guidelines) Start->Stressor2 Analysis Analytical Assays (HPLC, MS, NMR) Stressor1->Analysis Stressor2->Analysis Data Data Collection (Potency, Degradants, Physical) Analysis->Data Decision Stability Profile Acceptable? Data->Decision Decision->Stressor1 No Report Compile Application Note Decision->Report Yes End Protocol Complete Report->End

Diagram 1: A generic workflow for drug stability testing, adaptable for this compound.

Recommendations for Experimental Protocol Development

Since established protocols are unavailable, here are steps to develop your own:

  • Define Objectives: Clearly state whether the study is for forced degradation (identifying degradation pathways) or formal stability (determining shelf-life and storage conditions) [3].
  • Prepare Solutions: this compound is soluble in water [3], but you should also consider common organic solvents for stability tests.
  • Apply Stress Conditions:
    • Acidic/Basic Hydrolysis: Expose to HCl and NaOH solutions at elevated temperatures (e.g., 50-70°C) [3].
    • Oxidative Stress: Treat with hydrogen peroxide (e.g., 3%) at room temperature [3].
    • Thermal Stress: Solid and solution states should be stored at elevated temperatures (e.g., 40-80°C) [3].
    • Photolytic Stress: Expose to UV-Vis light per ICH Q1B guidelines [3].
  • Monitor and Analyze: Use HPLC with UV/Vis detection (the nitrofuran moiety is a strong chromophore) to monitor degradation. Mass Spectrometry (MS) is crucial for identifying degradation products [1].
  • Establish Storage Conditions: Based on the chemical structure, this compound may be sensitive to light (due to the nitrofuran group) and moisture. Store in a cool, dry, and dark place as a preliminary measure [2].

Important Limitations and Next Steps

The information provided here is a starting point. The physical-chemical properties (boiling point, flash point) listed in some databases are calculated, not experimental values, and should be verified [2].

  • Consulting Patents: Search for the original synthesis patents for this compound, which may contain early stability data.
  • Laboratory Validation: All proposed protocols must be designed and validated in your own laboratory, starting with small-scale experiments.
  • Specialized Databases: Access deeper scientific literature and regulatory documents through paid or institutional subscriptions to platforms like SciFinder or Reaxys.

References

Understanding Furamizole and Its Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring, known for its strong antibacterial activity [1]. Drugs containing this ring system are frequently associated with low aqueous solubility, which falls under Biopharmaceutical Classification System (BCS) Class IV (low solubility and low permeability) [2]. This leads to poor oral bioavailability, a common hurdle in drug development.

Experimental Strategies to Enhance Solubility

The table below summarizes three key approaches documented in recent scientific literature for improving the solubility and bioavailability of challenging drugs like this compound.

Strategy Key Findings / Improvement Mechanism of Action
Multicomponent Crystal Forms (Cocrystals/Salts) [2] 118-fold increase in solubility; 2.8-fold increase in permeability (vs. pure drug). Alters solid-state crystal structure via non-covalent bonds with coformers, improving thermodynamic stability and dissolution.
Amorphous Solid Dispersions (ASDs) with Silica Carriers [3] 2.69-fold increase in Cmax; 2.08-fold increase in bioavailability (AUC) in rats. Disperses drug at a molecular level in a hydrophilic polymer/mesoporous silica carrier, increasing surface area and creating an energetically amorphous state.
pH and Solvent Optimization [4] Solubility increased by 137 times (from 0.073 mg/mL to 10 mg/mL) by adjusting pH to ~9. Uses sodium hydroxide to ionize the drug, creating a more water-soluble salt form.

Detailed Experimental Protocols

Protocol 1: Preparing Multicomponent Crystal Forms

This protocol is adapted from research on Furosemide, a BCS Class IV drug, using the solvent evaporation method [2].

  • Materials: this compound (active pharmaceutical ingredient), Coformer (e.g., Imidazole, 5-fluorocytosine), Suitable solvent (e.g., methanol, ethanol).
  • Procedure:
    • Dissolve this compound and the coformer in a 1:1 molar ratio in a suitable solvent.
    • Stir the mixture at room temperature until a clear solution is obtained.
    • Allow the solvent to evaporate slowly under ambient conditions or in a controlled environment to promote crystal formation.
    • Collect the resulting crystals and dry them.
  • Characterization: The new solid form must be characterized using:
    • Single Crystal X-ray Diffraction (SCXRD): To confirm crystal structure.
    • Powder X-ray Diffraction (PXRD): To analyze the bulk powder pattern.
    • Differential Scanning Calorimetry (DSC): To study thermal behavior.
    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify molecular interactions.

The following workflow outlines the key steps in this crystallization and characterization process:

G start Start Experiment dissolve Dissolve this compound and Coformer in Solvent start->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate collect Collect and Dry Crystals evaporate->collect analyze Characterize Solid Form collect->analyze p1 PXRD analyze->p1 p2 DSC analyze->p2 p3 FT-IR analyze->p3 p4 SCXRD analyze->p4 end Proceed to Solubility Testing p1->end p2->end p3->end p4->end

Protocol 2: Forming Amorphous Solid Dispersions (ASDs)

This protocol is based on a study that successfully enhanced the solubility of Furosemide using a combined polymer and mesoporous silica carrier [3].

  • Materials: this compound, Carrier (e.g., Polyvinylpyrrolidone K30 - PVP-K30), Mesoporous silica (e.g., Syloid 244FP), Solvent (e.g., ethanol).
  • Procedure:
    • Prepare a solid dispersion in a 1:1:1 weight ratio of this compound : PVP-K30 : Mesoporous Silica.
    • Dissolve this compound and PVP-K30 in a common solvent.
    • Add the mesoporous silica to the solution and mix thoroughly to allow the drug-polymer solution to adsorb into the silica pores.
    • Remove the solvent using a method like spray drying or vacuum evaporation.
    • Gently grind the resulting solid to obtain a fine powder.
  • Characterization:
    • PXRD: To confirm the conversion from crystalline to amorphous state.
    • DSC: To identify the glass transition temperature (Tɡ) and absence of a melting peak.
    • SEM: To examine surface morphology.

Frequently Asked Questions (FAQs) for Troubleshooting

  • Why does my this compound solution precipitate when I dilute it? This is a common issue with salts of poorly soluble drugs. A slight shift in pH or temperature can dramatically reduce solubility [4]. Solution: Ensure the solution pH remains alkaline (around 9). When preparing infusions, follow a strict protocol of adding the drug concentrate to the diluent first, not vice-versa, to avoid local pH shifts that cause precipitation [4].

  • My solid dispersion shows low yield or poor solubility. What could be wrong?

    • Cause: The drug may not be fully amorphous or may have recrystallized. Solution: Verify amorphicity with PXRD and DSC. Optimize the solvent removal process to be rapid enough to prevent recrystallization [3].
    • Cause: Incompatibility between drug and carrier. Solution: Use FT-IR to check for intermolecular interactions. Try alternative carriers like Soluplus or other grades of silica [3].
  • I cannot form multicomponent crystals with my chosen coformer. What are my options? Coformer selection is critical. Screen a wide range of coformers from the "Generally Regarded As Safe" (GRAS) list. Techniques like liquid-assisted grinding can be attempted if solvent evaporation fails. Confirm the coformer interacts with the correct hydrogen bond donor/acceptors on the this compound molecule [2].

  • How do I decide which strategy to use first? Consider the following decision tree to guide your initial experimental strategy based on your project's goals:

G start This compound Solubility Issue goal What is the primary goal? start->goal max_bio Maximize Bioavailability for Oral Delivery goal->max_bio  High Permeability Needed stable_soln Create a Stable Liquid Formulation goal->stable_soln  For Injection/Infusion ip_protect Create New Solid Form (for IP) goal->ip_protect  New Crystal Form asd Try Amorphous Solid Dispersions max_bio->asd salt Try Salt Formation (pH ~9) stable_soln->salt crystal Try Multicomponent Crystals ip_protect->crystal

I hope this technical support guide provides a robust starting point for your experiments. The strategies outlined here, particularly multicomponent crystals and amorphous solid dispersions, have shown remarkable success with other challenging molecules and represent the current forefront of solubility enhancement science.

References

Furamizole: Core Chemical Information

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring, known for its strong antibacterial activity [1]. The table below summarizes its key identifiers.

Property Description
IUPAC Name 5-[(E)-1-(2-Furyl)-2-(5-Nitro-2-Furyl)vinyl]-1,3,4-oxadiazol-2-amine [2]
CAS Registry Number 17505-25-8 [2]
Molecular Formula C₁₂H₈N₄O₅ [2] [3]
Molecular Weight 288.22 g/mol [2]
SMILES N=c1nnc(/C(=C/c2ccc([N+](=O)[O-])o2)c2ccco2)o1 [3]
Key Moieties 1,3,4-oxadiazole ring; nitrofuran; furan ring [1]

Synthesis Protocol & Optimization Strategies

This compound is a 2,5-disubstituted-1,3,4-oxadiazole derivative [1]. The following workflow outlines its general synthesis and optimization path.

Start Start: Carboxylic Acid and Acid Hydrazide Step1 1. Condensation Reaction Forms diacylhydrazine (Eliminates H₂O) Start->Step1 Step2 2. Cyclo-dehydration Uses cyclizing agent (Eliminates 2HX) Step1->Step2 Step3 3. Form 2,5-Disubstituted 1,3,4-Oxadiazole Core Step2->Step3 Factor1 Optimization Factor: Choice of Cyclizing Agent Factor1->Step2 Factor2 Optimization Factor: Reaction Conditions Factor2->Step1 Factor2->Step2

The general mechanism for forming the 1,3,4-oxadiazole ring involves the acid hydrazide attacking the carbonyl carbon of the carboxylic acid, eliminating a water molecule to form an intermediate. This intermediate then undergoes ring closure with the help of a cyclizing agent, eliminating hydrogen chloride to form the final product [1].

Detailed Experimental Steps

The synthesis can be broken down into two main stages.

Stage 1: Formation of the Diacylhydrazine Intermediate

  • Reactants: Combine an equimolar amount of the appropriate carboxylic acid derivative and acid hydrazide.
  • Solvent: The reaction is often carried out in a solvent like Dichloromethane (DCM) [4].
  • Conditions: The mixture is stirred, typically at room temperature or under mild heating, to form the diacylhydrazine intermediate, with water as a byproduct.

Stage 2: Cyclo-dehydration to Form the Oxadiazole Ring

  • Cyclizing Agent: Add a cyclizing agent to the intermediate mixture. Common agents mentioned in literature include:
    • Phosphorus Oxychloride (POCl₃)
    • Thionyl Chloride (SOCl₂)
    • DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) [4]
    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [4]
  • Conditions: This step may require elevated temperatures. Modern Approach: Microwave-assisted synthesis is noted as an efficient method for synthesizing furan-based amides and esters, offering mild conditions and good yields [4].
  • Work-up: The crude product is isolated, often by dilution with DCM, followed by sequential washing with water, acid (e.g., 1N HCl), base (e.g., 1M NaOH), and water again. Purification is achieved by crystallization or flash chromatography [4].
Optimization Parameters for Improved Yield

To systematically improve yield, focus on these key variables.

Parameter Standard Approach Optimization Strategy Expected Impact
Cyclizing Agent Phosphorus Oxychloride (POCl₃) [1] Test alternatives like DMT/NMM/TsO⁻ or EDC in mild, microwave-assisted reactions [4]. High; modern agents can be more efficient and specific.
Energy Source Conventional heating (Oil bath) [1] Employ microwave irradiation for rapid, uniform heating and shorter reaction times [4]. High; can significantly reduce time and improve purity.
Reaction Time Several hours [1] Monitor by TLC. Under microwave conditions, reactions can complete in minutes (e.g., 10 min) [4]. Medium; prevents decomposition.
Molar Ratio 1:1 (Acid Hydrazide : Acid Derivative) Slight excess (e.g., 1.3 equiv.) of the acid derivative to drive reaction completion [4]. Medium; improves conversion.
Purification Crystallization [4] Use flash chromatography for higher purity, especially for analytical samples [4]. High; crucial for final yield and compound purity.

Troubleshooting Common Issues

The following diagram can help you diagnose and resolve common problems during synthesis.

LowYield Problem: Low Yield SubSolution1 Ensure reactants and cyclizing agent are anhydrous. LowYield->SubSolution1 SubSolution2 Use a fresh, high-purity cyclizing agent. LowYield->SubSolution2 HighImpurity Problem: High Impurity SubSolution3 Employ microwave synthesis for cleaner reaction. HighImpurity->SubSolution3 SubSolution4 Optimize purification with flash chromatography. HighImpurity->SubSolution4 NoProductFormation Problem: No Product Formation SubSolution5 Verify reactant structures are compatible with the mechanism. NoProductFormation->SubSolution5

Key Takeaways for Researchers

  • Leverage Modern Techniques: The most promising avenue for improving yield is adopting microwave-assisted synthesis and modern cyclizing agents like DMT/NMM/TsO⁻ or EDC, as noted in recent literature for related compounds [4].
  • Focus on the Core Structure: Direct data on this compound may be scarce, but it shares the 1,3,4-oxadiazole core with many bioactive molecules. Optimization strategies for this general structure are directly applicable [1].
  • Systematic Experimentation: Use the parameters and troubleshooting guide above to structure your Design of Experiments (DoE), methodically testing variables to find the optimal conditions for your specific setup.

References

Furamizole Stability: Technical Support Guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity: Furamizole (CAS # 17505-25-8) is an organic compound with the molecular formula C12H8N4O5 and a molecular weight of 288.22 g/mol [1] [2]. Key calculated physicochemical properties include a density of 1.533 g/cm³ and a boiling point of approximately 480.7°C [2].

Potential Stability Concerns Based on Molecular Structure The molecular structure of this compound contains functional groups that suggest potential stability challenges [2]:

  • Nitro Group ([N+](=O)[O-]): This highly energetic group is often sensitive to light (photolytic degradation).
  • Furan and Oxadiazole Rings: These heterocyclic structures can be susceptible to oxidative degradation and ring opening under stress conditions.
  • Vinyl Linkage (C=C): This double bond could be a potential site for reaction with reactive oxygen species or ozone.

Given the lack of specific data, a systematic experimental approach is essential to characterize this compound's stability profile.


Experimental Protocols for Stability Investigation

1. Forced Degradation Studies (Stress Testing) Forced degradation helps identify likely degradation pathways and is fundamental to developing a stability-indicating analytical method [3].

  • Objective: To degrade the this compound sample by approximately 5-10% under various stress conditions to generate degradation products for study [3].
  • Typical Stress Conditions:
    • Acidic & Basic Hydrolysis: Expose the drug substance to solutions like 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60-80°C) and monitor over time [3] [4].
    • Oxidative Stress: Treat with oxidizing agents such as 3% hydrogen peroxide at room temperature [3].
    • Photostability: Expose solid and/or solution samples to UV and visible light as per ICH guidelines (e.g., 1.2 million lux hours and 200-watt hours/m² of UV) [3].
    • Thermal Stress: Study the solid drug substance under dry heat (e.g., 60°C, 80°C) for up to several weeks [3].

The experimental workflow for these studies can be summarized as follows:

Start Start: Prepare this compound Sample Stress Apply Stress Conditions Start->Stress Analyze Analyze Stressed Samples Stress->Analyze Compare Compare to Untreated Control Analyze->Compare Identify Identify Major Degradation Pathways Compare->Identify

2. Development of a Stability-Indicating HPLC Method A stability-indicating method must accurately quantify the active ingredient while also separating and detecting its degradation products [3].

  • Initial Chromatographic Conditions:
    • Column: Start with a C18 reversed-phase column.
    • Mobile Phase: A mixture of a water-based buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer can be adjusted to improve separation [3].
    • Detection: Use a Photodiode Array (PDA) detector to collect UV spectra of the main peak and any degradation peaks, confirming peak purity and homogeneity [3].
  • Method Optimization: Use samples from forced degradation studies to optimize the method (e.g., gradient elution) until it achieves baseline resolution (Rs ≥ 2.0) between this compound and all significant degradation products [3].

3. Long-Term and Accelerated Stability Studies

  • Storage Conditions: As per ICH guidelines, store the drug substance and proposed drug product under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) [5] [3].
  • Testing Intervals: Periodically withdraw samples and analyze them using the validated stability-indicating HPLC method for assay and related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most likely stability problems with this compound? While specific data is unavailable, its structure suggests high susceptibility to photodegradation due to the nitro furan group and potential sensitivity to hydrolysis and oxidation. Experimental forced degradation studies are required to confirm this [6] [2].

Q2: How can I develop an analytical method to monitor this compound's stability? You must develop a stability-indicating HPLC method validated to separate this compound from its degradation products. This involves performing forced degradation studies to create relevant impurities and then optimizing chromatographic conditions (column, mobile phase, gradient) to achieve resolution of all peaks [3].

Q3: What storage conditions are recommended for this compound? Pending experimental data, a conservative approach is essential. It should be stored in a cool, dry place. Protect it from light by using amber glass vials or containers. The container closure system should provide a good barrier against moisture and oxygen [6].

Q4: How can I predict the long-term shelf life of a this compound formulation? Long-term stability is predicted through real-time studies. However, early in development, you can use accelerated stability studies and measure parameters like:

  • Conformational Stability: Melting temperature (Tm) via DSC.
  • Colloidal Stability: Diffusion interaction parameter (kD) via Dynamic Light Scattering (DLS).
  • Aggregation Propensity: Perform thermal scanning and monitor aggregation rates at elevated temperatures [5].

The following table summarizes these predictive measures:

Measurement Type Measured Parameter Experimental Method What It Probes
Conformational Stability Thermal unfolding midpoint (Tm) DSC, Fluorescence Protein's resistance to unfolding
Colloidal Stability Diffusion interaction parameter (kD) Dynamic Light Scattering Protein-protein interactions in solution
Aggregation Propensity Aggregation onset temperature / rate Static Light Scattering, SEC-HPLC Combined conformational & colloidal stability [5]

Key Recommendations for Researchers

  • Start with Stress Studies: Immediately initiate forced degradation studies to understand the primary degradation pathways of your specific this compound sample.
  • Methodology First: Do not begin formulation development without first having a validated stability-indicating HPLC method in place.
  • Conservative Storage: Until data proves otherwise, assume this compound is photosensitive and hygroscopic. Use inert, light-resistant packaging and controlled storage environments.

References

optimizing Furamizole antibacterial potency

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole: Core Chemical Information

The table below summarizes the key confirmed information about this compound from the search results.

Property Description
Chemical Classification Nitrofuran derivative containing a 1,3,4-oxadiazole ring [1]
Primary Biological Activity Strong antibacterial activity [1]
Relevant Isomers 1,3,4-oxadiazole and 1,2,4-oxadiazole are the most widely studied for their broad chemical and biological properties [1]

General Strategies for Antibacterial Potency Optimization

While direct data on this compound is limited, contemporary antibacterial research focuses on several key areas. The following concepts provide a framework for designing your own optimization experiments.

Strategy Concept Potential Experimental Approaches

| Overcoming Resistance | Countering specific mechanisms bacteria use to evade drugs [2]. | - Study enzymatic inactivation, efflux pumps, and target site modification [2].

  • Test this compound in combination with efflux pump inhibitors. | | Combination Therapy | Using agents that enhance the primary drug's action [3]. | - Combine with inorganic salts (e.g., Potassium Iodide) to boost reactive oxygen species [3].
  • Test alongside antimicrobial peptides for enhanced biofilm penetration [3]. | | Advanced Delivery Systems | Improving drug delivery to the target site [4]. | - Formulate this compound into nanoparticle systems (e.g., silver nanoparticles) to improve stability and targeted delivery [4]. |

The diagram below outlines a general workflow for investigating and optimizing an antibacterial compound's activity, which can be adapted for this compound.

G cluster_1 Initial Profiling cluster_2 Formulation & Delivery cluster_3 Efficacy Validation Start Start: Antibacterial Compound Optimization Penetration Assess Membrane Permeability Start->Penetration Resistance Identify Primary Resistance Mechanisms Start->Resistance Synergy Screen for Synergistic Agents Start->Synergy Nano Develop Nanoparticle Formulation Penetration->Nano Resistance->Nano Synergy->Nano Delivery Optimize Targeted Delivery Nano->Delivery Biofilm Evaluate Biofilm Penetration & Eradication Delivery->Biofilm InVivo Conduct In Vivo Efficacy Studies Biofilm->InVivo End End InVivo->End Optimized Protocol

Guidance for Finding Specific Data

To build the detailed technical content you require, I suggest the following paths for further research:

  • Consult Specialized Databases: Search in-depth chemistry and pharmacology databases (e.g., SciFinder, Reaxys) for this compound's synthetic pathways, patent literature, and physicochemical properties.
  • Review Broader Analogues: Investigate the extensive literature on 1,3,4-oxadiazole derivatives. Optimization strategies for compounds with this shared core structure are highly relevant and widely published [1].
  • Explore Modern Platforms: Look into recent studies on nanoparticle-enhanced drug delivery and adjuvant therapy (e.g., using potassium iodide) to boost the efficacy of existing antibacterial agents [3] [4].

References

Furamizole resistance mechanisms and countermeasures

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole: Drug Overview

The following table summarizes the key identified chemical properties of this compound.

Property Description
IUPAC Name 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [1] [2]
Molecular Formula C12H8N4O5 [1] [2]
Average Mass 288.22 g/mol [1] [2]
CAS Registry Number 17505-25-8 [1] [2]
Chemical Class Nitrofuran derivative; 1,3,4-Oxadiazole [3]
Primary Documented Activity Strong antibacterial activity [3]

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound? this compound is a nitrofuran derivative built on a 1,3,4-oxadiazole heterocyclic ring [3]. This core structure is known to contribute to a broad range of biological activities in medicinal chemistry [3].

Q2: What are the common mechanisms by which resistance to antibacterial drugs like this compound can emerge? While specific mechanisms for this compound are not detailed in the available literature, bacterial resistance to antibacterial agents generally occurs through several well-established pathways [4]. The table below outlines these universal mechanisms.

Mechanism Category Specific Method General Description
Prevent Antibiotic from Reaching Target Efflux Pumps Bacteria produce pumps that actively export the antibiotic out of the cell, reducing its intracellular concentration [4].
Decreased Permeability Changes in the bacterial cell membrane make it harder for the antibiotic to enter the cell [4].
Antibiotic Inactivation Bacteria produce enzymes (e.g., β-lactamases) that chemically degrade or modify the antibiotic, rendering it inactive [4].
Modify or Bypass the Target Target Camouflage Mutations alter the antibiotic's target site (e.g., a specific protein) so the drug can no longer bind effectively [4].
Expression of Alternative Proteins Bacteria acquire genes that produce an alternative, drug-resistant version of the target protein [4].

Q3: Are there analogous resistance mechanisms in fungi that could inform our understanding of bacterial resistance? Yes, research on azole resistance in fungi like Malassezia furfur reveals conceptually similar mechanisms. Key findings include:

  • Target Site Mutation: Mutations in the CYP51/ERG11 gene (e.g., Y67F), which codes for the enzyme targeted by azoles, can reduce the drug's binding affinity [5].
  • Overexpression of Efflux Pumps: Upregulation of transporter genes, particularly the pleiotropic drug transporter PDR10, can lead to increased azole efflux and reduced susceptibility [5].

Troubleshooting Guide: Investigating Resistance

Problem: Suspected emergence of bacterial resistance to this compound in an experimental model.

Recommended Experimental Workflow

The following diagram outlines a systematic approach to investigate the potential resistance mechanism.

Start Suspected this compound Resistance Step1 1. Confirm Resistance Phenotype - Determine MIC - Compare to baseline/control Start->Step1 Step2 2. Screen for Common Mechanisms Step1->Step2 Step3 3. Genomic Analysis - Whole-genome sequencing - Identify mutations in potential target genes Step2->Step3 SubStep2 2. Screen for Common Mechanisms Use Efflux Pump Inhibitors Check for Enzymatic Inactivation Assess Cell Membrane Permeability Step2->SubStep2 Step4 4. Transcriptomic Analysis - RNA-seq of resistant vs. susceptible strains - Analyze efflux pump gene expression Step3->Step4 Step5 5. Data Integration & Validation - Correlate genomic/transcriptomic findings - Validate via gene knockout/complementation Step4->Step5

Detailed Experimental Protocols

1. Confirm Resistance Phenotype: Minimum Inhibitory Concentration (MIC) Determination

  • Principle: Establish the lowest concentration of this compound that prevents visible bacterial growth.
  • Method: Use a standard broth microdilution method as per guidelines from CLSI or EUCAST.
    • Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well plate.
    • Standardize the bacterial inoculum to approximately ( 5 \times 10^5 ) CFU/mL and add to each well.
    • Include growth control (no antibiotic) and sterility control (no bacteria) wells.
    • Incubate the plate at the appropriate temperature and duration for the bacterial species.
    • The MIC is the lowest concentration of this compound that inhibits visible growth.

2. Investigate Efflux Pump Activity

  • Principle: Determine if resistance is mediated by active efflux of the drug.
  • Method: Use an efflux pump inhibitor (EPI) in combination with this compound.
    • Perform the MIC assay as described above, but include a set of wells containing a sub-inhibitory concentration of a known EPI (e.g., Phe-Arg-β-naphthylamide for Gram-negative bacteria or reserpine for some Gram-positive bacteria).
    • A fourfold or greater decrease in the MIC of this compound in the presence of the EPI is a strong indicator of efflux pump involvement [5].

3. Investigate Enzymatic Inactivation

  • Principle: Test if resistant bacteria produce enzymes that degrade this compound.
  • Method: Drug Incubation and Bioassay.
    • Incubate a known concentration of this compound with a cell-free culture supernatant or lysate from the resistant strain.
    • After incubation, test the remaining antibacterial activity of the mixture using a bioassay (e.g., agar well diffusion or MIC against a susceptible indicator strain).
    • A significant reduction in antibacterial activity after incubation with the resistant strain's extract suggests enzymatic inactivation [4].

Key Considerations for Researchers

  • Start with Phenotype Confirmation: Always begin by quantitatively confirming the resistance phenotype through MIC determination before investigating mechanisms.
  • Leverage Genomic Tools: If resources allow, whole-genome sequencing of resistant and susceptible isogenic strains is a powerful approach to identify mutations that may confer resistance.
  • Cross-Disciplinary Insights: Look to resistance mechanisms in other pathogens (e.g., fungal CYP51 mutations and efflux pumps) for testable hypotheses, as core concepts like target modification and efflux are often conserved [5] [4].

References

Understanding Metabolite Interference & Furamizole

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference occurs when a drug's metabolite impacts the accurate detection or quantification of the parent drug itself or other analytes during analysis, primarily in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring and is known for its strong antibacterial activity [3]. Its structure suggests it could be susceptible to metabolic reactions like oxidation or reduction, common for nitrofurans.

The table below summarizes the primary types of interference you might encounter.

Interference Type Description Potential Impact on this compound Assay
Ionization Suppression/Enhancement [1] A metabolite co-elutes with this compound and alters its ionization efficiency in the MS source. Signal for this compound is suppressed or enhanced, leading to inaccurate concentration readings (under/over-quantification).
Isobaric Interference [2] [4] A metabolite has the same molecular weight as this compound and fragments into identical product ions. The metabolite is mistakenly identified and quantified as this compound, causing overestimation of the parent drug.
In-Source Fragmentation [2] A precursor metabolite breaks apart in the ion source, producing a fragment that mimics this compound's specific transition. Similar to isobaric interference, this leads to false positives and overestimation of this compound levels.

Troubleshooting Guide & FAQs

This guide addresses common issues based on the general interference mechanisms.

Frequently Asked Questions

  • FAQ 1: Our calibration curves for this compound are nonlinear, especially at high concentrations. Why?

    • Potential Cause: This can indicate ionization interference from a metabolite. At higher concentrations of this compound, the concentration of its metabolites in the sample also increases, leading to signal suppression or enhancement that disrupts the linear response [1].
    • Action: Perform a dilution integrity test. If the accuracy improves upon sample dilution, it strongly points to ionization interference [1].
  • FAQ 2: We detect this compound in pre-dose or control samples. What could be wrong?

    • Potential Cause: This is a classic sign of isobaric interference or in-source fragmentation from a metabolite that is also present in the biological matrix [2] [4].
    • Action: Investigate the chromatogram for peak shape and potential co-elution. Method development should focus on achieving baseline chromatographic separation of this compound from all its known metabolites [4].
  • FAQ 3: Our this compound assay shows high variability and poor reproducibility between runs.

    • Potential Cause: Fluctuating concentrations of a metabolite between individual subject samples can cause varying degrees of ionization interference (matrix effects) [1].
    • Action: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most effective way to correct for variable matrix effects [1].

Experimental Protocol for Identifying Interference

The following workflow provides a systematic approach to diagnose and resolve metabolite interference for this compound. The diagram below outlines the key stages of this process.

G Start Start: Suspected Interference DilutionTest Perform Dilution Integrity Test Start->DilutionTest Nonlinear Non-linearity observed? DilutionTest->Nonlinear ChromSep Optimize Chromatographic Separation Nonlinear->ChromSep Yes HRMS Use High-Resolution MS (HRMS) Nonlinear->HRMS No CheckSep Interference resolved? ChromSep->CheckSep CheckSep->HRMS No End Reliable Assay Established CheckSep->End Yes Identify Identify Interfering Metabolite HRMS->Identify SIL_IS Implement Stable Isotope-Labeled IS Identify->SIL_IS SIL_IS->End

Step-by-Step Methodology:

  • Perform a Dilution Integrity Assessment [1]:

    • Prepare a high-concentration study sample and a quality control (QC) sample.
    • Dilute these samples with blank matrix (e.g., plasma) at multiple ratios (e.g., 2-fold, 4-fold).
    • Analyze the diluted samples. If the measured concentration of this compound does not decrease linearly with dilution, this confirms the presence of ionization interference.
  • Optimize Chromatographic Separation [1] [2]:

    • The goal is to increase the retention time difference between this compound and its interfering metabolite.
    • Modify the LC method by testing different:
      • Stationary phases: C18, phenyl-hexyl, HILIC.
      • Mobile phase pH and composition.
      • Gradient profiles (slower, more shallow gradients can improve separation).
    • Re-analyze samples to see if the interference is eliminated.
  • Employ High-Resolution Mass Spectrometry (HRMS) [4]:

    • If chromatographic separation is insufficient, use HRMS to definitively identify the interfering species.
    • HRMS can distinguish between this compound and an isobaric metabolite by accurately measuring their exact masses, which often differ minutely due to different elemental compositions.
  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) [1]:

    • This is a crucial step for correcting for matrix effects.
    • A SIL-IS (e.g., this compound with ¹³C or ¹⁵N atoms) has nearly identical chemical properties to this compound and will co-elute with it. It will experience the same ionization suppression/enhancement from metabolites, allowing for accurate correction of the this compound signal.

Key Resolution Strategies Summary

The table below consolidates the main strategies to overcome interference.

Resolution Method Best Suited For Key Advantage Consideration
Chromatographic Optimization [1] [2] Resolving co-eluting compounds; first-line approach. Can completely remove the interference. May increase analysis time; requires method re-development.
Sample Dilution [1] Reducing ionization interference. Simple and quick to implement. Not always feasible if high sensitivity is required.
Stable Isotope-Labeled IS [1] Correcting for variable matrix effects. Gold standard for accurate quantification in modern bioanalysis. Can be expensive and time-consuming to synthesize.

I hope this structured guide provides a solid foundation for troubleshooting this compound metabolite interference in your lab.

References

Furamizole purity challenges in preparation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Furamizole & Purity Analysis

This compound is a 1,3,4-oxadiazole derivative known for its strong antibacterial activity [1]. Effective purity analysis starts with understanding its fundamental characteristics and a baseline High-Performance Liquid Chromatography (HPLC) method.

1. Core Chemical Properties This table summarizes key identifiers for this compound that are essential for method development.

Property Description
IUPAC Name 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [2]
Molecular Formula C12H8N4O5 [2]
Monoisotopic Mass 288.049469 Da [2]
Chemical Class 1,3,4-Oxadiazole (a heterocyclic compound derived from furan) [1]
Key Structural Feature Contains the toxophoric –N=C–O– linkage, which is often responsible for its biological activity [1]

2. Standard RP-HPLC Method for Purity Assessment This reverse-phase HPLC method provides a starting point for analyzing this compound. You will need to optimize it for your specific instrument and sample.

Parameter Specification
Objective Quantitative determination of drug substance in dosage forms [3].
Column Kromasil 100A C18 (250 mm x 4.6 mm, 5 μm) [3] or equivalent reversed-phase C18 column.
Mobile Phase Mixture of acetonitrile, methanol, water, and a small amount of phosphoric acid (e.g., 50:350:100:0.5 v/v) [3].
Flow Rate 1.0 mL/min [3].
Detection Wavelength 300 nm [3] (Verify this is optimal for this compound using a UV-Vis spectrometer).
Column Temperature Ambient [3].
Injection Volume Typically 10-20 μL (to be specified and validated).
Key Validation Parameters Linearity (r value should be close to 1.000), Accuracy (recovery rates 98-102%), Precision (RSD ≤ 0.5-1.5%), Resolution (> 2.0), Tailing Factor (≤ 1.5) [3].

Troubleshooting Purity Challenges: An Expert Workflow

Purity issues often arise from the synthesis process or degradation during analysis. The following workflow diagrams a systematic approach to diagnosing and solving these problems.

Start Start: Poor Purity/Peak Shape SP Check Synthesis & Starting Materials Start->SP AM Audit Analytical Method Start->AM SM Synthesis & Materials SP->SM AM1 Method Audit AM->AM1 SM1 • Verify hydrazide intermediate purity • Confirm cyclizing agent (e.g., POCI₃) is fresh • Check reaction time/temperature [1] SM->SM1 AM2 Mobile Phase/Column AM1->AM2 AM4 Peak Shape/Retention AM1->AM4 AM3 • Adjust organic solvent ratio • Use fresh, pH-adjusted buffer • Consider gradient elution [3] [4] AM2->AM3 AM5 • Use column with smaller particle size (e.g., 3.5µm) • Adjust column temperature (e.g., 30°C) • Extend runtime for late-eluting impurities [3] AM4->AM5

Advanced Strategies & Modern Approaches

For persistent challenges, consider these advanced strategies guided by modern Quality by Design (QbD) principles.

Strategy Application & Benefit How to Implement
Automated Method Development Uses Bayesian optimization to find optimal HPLC conditions rapidly, reducing manual experimentation [5]. Ideal for complex impurity profiles. The system can find a globally optimal method in about 13 experiments [5].
Forced Degradation Studies Identifies degradation products and validates the method's stability-indicating power [4]. Expose the sample to stress conditions (acid, base, oxidation, heat, light) and analyze to ensure baseline separation of all peaks [3] [4].
Method Operable Design Region (MODR) Defines the flexible operating space for method parameters to ensure consistent quality [3]. Systematically vary and validate Critical Method Parameters (e.g., mobile phase pH, flow rate) to establish a robust operating range [3].

Frequently Asked Questions (FAQs)

Q1: Why is the peak for this compound tailing, and how can I fix it? Peak tailing often indicates secondary interactions with the column. First, ensure your mobile phase has sufficient buffering capacity at an appropriate pH (e.g., 2.0-4.0 for C18 columns) to suppress silanol interactions. If the problem persists, consider using a column specifically designed for basic compounds or one with a different selectivity.

Q2: My method runtime is too long. How can I reduce it without compromising separation? Simply increasing the organic solvent percentage can co-elute peaks and ruin resolution [3]. A more reliable approach is to develop a gradient method (where the organic solvent percentage increases over time) or to transition to UPLC/UHPLC with smaller particle size columns (<2μm), which provides faster analysis and better resolution [3].

Q3: What are the critical parameters to validate for a this compound HPLC assay method? As per ICH guidelines, you must validate specificity (no interference from impurities), linearity (across a specified range, e.g., 50-150%), accuracy (recovery close to 100%), precision (low RSD), and robustness (method performs despite small, deliberate variations) [3] [4].

References

troubleshooting Furamizole activity loss

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole Basic Data

The table below consolidates the key chemical and physical properties of this compound from the search results [1] [2] [3].

Property Value / Description
CAS Registry Number 17505-25-8 [3] [4]
Molecular Formula C₁₂H₈N₄O₅ [2] [3] [4]
Molecular Weight 288.22 g/mol [3] [4]
IUPAC Name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine [4]
Synonyms NF 161; 2-Amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)vinyl]-1,3,4-oxadiazole [4]
Density 1.532 g/cm³ [4]
Boiling Point 480.7 °C at 760 mmHg [4]
Flash Point 244.5 °C [4]
Related Isomers 1,3,4-oxadiazole [1]
Reported Activity Antibacterial (a nitrofuran derivative) [1]
Toxicity Data Mutation data reported [4]

Suggested Troubleshooting Approaches

Since direct information on this compound is scarce, here are some general strategies you can apply to investigate activity loss in your experiments:

  • Verify Compound Integrity: Confirm the identity and purity of your this compound sample through analytical techniques like NMR, mass spectrometry, or HPLC. Decomposition can occur over time, especially if stored improperly [4].
  • Review the Literature: this compound is identified as a nitrofuran derivative and a member of the 1,3,4-oxadiazole class [1]. Research the stability and known degradation pathways of these broader chemical families for clues. The toxophoric –N=C–O– linkage in the 1,3,4-oxadiazole ring is often key to its biological activity [1].
  • Systematically Review Your Protocol: Analyze your experimental conditions for factors that could cause degradation, such as:
    • Solution State: Prepare fresh solutions before each experiment, using the appropriate solvent.
    • pH and Temperature: Note that this compound may be sensitive to extreme pH or high temperatures, as heating to decomposition emits toxic NOx vapors [4].
    • Light Exposure: As a nitrofuran, the compound could be light-sensitive. Conduct experiments in amber glassware or under low-light conditions.
    • Biological Assay Conditions: Ensure your cell culture or enzymatic assay conditions (e.g., pH, ion concentration, presence of metabolizing enzymes) are not degrading the compound.

To help structure your investigation, you can follow this general troubleshooting workflow:

Troubleshooting Activity Loss cluster_conditions Experimental Conditions to Check Start Start: Observed Activity Loss Step1 Verify Compound Integrity (HPLC, NMR, MS) Start->Step1 Step2 Review Broader Chemical Class (1,3,4-Oxadiazole & Nitrofuran) Step1->Step2 Step3 Check Experimental Conditions Step2->Step3 Step4 Re-optimize Protocol Step3->Step4 C1 Solution Freshness & Storage C2 Light Exposure C3 pH & Temperature C4 Assay Components

References

Furamizole cross-reactivity in testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody binds to an epitope on a non-target antigen that is structurally similar to its intended target [1]. This can lead to false-positive results or inaccurate data interpretation.

  • Offensive vs. Defensive Role: In diagnostics, cross-reactivity is often problematic ("offensive") as it compromises test specificity. However, in some therapeutic contexts like vaccine development, it can be beneficial ("defensive") by providing broader immunity against pathogen variants [1].
  • Antibody Choice Matters: The choice of antibody is a critical factor. Monoclonal antibodies (mAbs) are typically recommended for capture antibodies to ensure high specificity, while polyclonal antibodies (pAbs) can be used as detection antibodies for higher sensitivity, though they carry a higher risk of cross-reactivity [1].

Experimental Protocol for Cross-Reactivity Testing

The following workflow and detailed steps outline a standard method for testing cross-reactivity in a multiplex assay setting, adapted from established practices [2].

Start Start Experiment Grid Set Up Assay Grid (Run antigens and detection antibodies in duplicate) Start->Grid Incubate Incubate Under Normal Assay Conditions Grid->Incubate Calculate Calculate % Cross-reactivity Incubate->Calculate Evaluate Evaluate Results Calculate->Evaluate End Interpret and Report Evaluate->End

Step 1: Experimental Setup Run individual antigens and their corresponding individual detection antibodies on the assay plate in a grid pattern, in duplicate. Include negative controls for both antigens and antibodies [2].

Step 2: Calculation of Cross-Reactivity After running the assay under normal conditions, calculate the percentage cross-reactivity using the formula [2]: % Cross-reactivity = (Calculated concentration of antigen with a non-intended matched pair / Calculated concentration of the antigen with its intended matched pair) × 100

Step 3: Interpretation of Results A general benchmark is that no significant cross-reactivity is observed if the calculated value is > 1% [2]. If significant cross-reactivity is detected, different capture antibodies or assay conditions (e.g., buffers, diluents) must be screened [2].

Troubleshooting Common Immunoassay Issues

Many general immunoassay problems can contribute to perceived or actual cross-reactivity.

Issue Potential Cause Suggested Solution
High Background Incomplete washing; non-specific binding [3]. Increase wash steps; ensure thorough blotting; use recommended orbital shaker speed (500-800 rpm) [3].
High Variability Improper pipetting; inconsistent reagent handling [3]. Use reverse pipetting techniques; pre-warm all reagents to room temperature; vortex and centrifuge samples before use [3].
Low Signal Low bead count; reagent degradation; under-incubation [3]. Thaw, vortex, and centrifuge samples (10,000 x g) to remove debris; ensure detection antibody incubation times are not shortened [3].
False Positives Cross-reactivity; heterophile antibodies; "sticky" samples [1]. Resuspend beads in Wash Buffer (with detergent) to reduce aggregation; read plate within 4 hours [3].
Low Drug Tolerance High drug concentration interferes with Anti-Drug Antibody (ADA) detection [4]. Employ sample pre-treatment (e.g., Acid Dissociation, BEAD) to dissociate ADA-drug complexes and improve tolerance [4].

Key Recommendations for Researchers

  • Prioritize Antibody Validation: Rigorously validate any antibody used in Furamizole-related assays for specificity. Testing against a panel of structurally related compounds is essential.
  • Establish a Baseline: Since this compound-specific data is lacking, conducting the described cross-reactivity experiment will provide a crucial internal baseline for your assays.
  • Consult Broader Literature: Look for research on the cross-reactivity of other 1,3,4-oxadiazole-containing drugs, as the shared core structure might provide useful insights [5].

References

Furamizole vs other nitrofuran antibiotics efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Nitrofuran Antibiotics at a Glance

The table below summarizes established and investigational nitrofuran drugs based on the available literature.

Drug Name Primary Historical/Established Use Key Efficacy Notes (from literature) Development Status
Furamizole Antibacterial [1] Described as having "strong antibacterial activity" [1]; specific spectrum/potency data not available. Limited contemporary data
Nitrofurantoin Uncomplicated Urinary Tract Infections (UTIs) [2] [3] First-line for acute cystitis; 79-92% clinical cure rates; low resistance development [3]. WHO Essential Medicine; widely used [3]
Furazolidone Antibacterial & Antiprotozoal [4] [5] Historically used for GI infections; broader spectrum including some protozoa [4]. Use restricted in many countries [6]
Furazidine / Furaginum Urological infections [4] [7] Noted for high antimicrobial activity and lower toxicity compared to other early nitrofurans [4]. --
Pentacyclic Nitrofurans (e.g., Lee1106) Investigational anti-tuberculosis agents [8] Nanomolar inhibitor of M. tuberculosis; active against non-replicating (dormant) bacilli [8]. Preclinical research

Experimental Data and Research Methodologies

For a professional comparison, here are key experimental findings and protocols from recent studies on nitrofurans.

  • Antibacterial Activity Testing

    • Protocol: The minimum inhibitory concentration (MIC) assay is standard. For Mycobacterium tuberculosis, this is performed using the microplate Alamar Blue assay (MABA) to determine the lowest drug concentration that prevents microbial growth [8].
    • Representative Data: In studies of novel pentacyclic nitrofurans, some compounds showed MICs below 0.1 µM against the Mtb H37Rv strain, outperforming the first-line drug isoniazid [9] [8].
  • Activity Against Non-Replicating Bacteria

    • Protocol: The Wayne hypoxia model is used to induce a non-replicating, persistent state in M. tuberculosis cultures. Compounds are tested for their ability to kill these dormant bacilli, which are phenotypically resistant to most drugs [8].
    • Representative Data: The lead compound Lee1106 was "highly active" against non-replicating M. tuberculosis under hypoxia, a key property for potential new TB therapeutics [8].
  • Computational Analysis for Drug Design

    • Protocol: Computational chemistry methods, including Density Functional Theory (DFT), are used to calculate molecular properties like frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. This helps predict reactivity and understand the structure-activity relationship [5] [10].
    • Representative Data: Studies show the nitro group's charge distribution is crucial for antibacterial properties. Analyzing these properties helps design new derivatives with improved activity and stability [10].

Nitrofuran Activation and Resistance Pathway

The following diagram illustrates the generally accepted mechanism of action for nitrofuran antibiotics, which underpins their efficacy and the rare development of resistance.

G Nitrofuran Nitrofuran Bacterial Nitroreductases Bacterial Nitroreductases Nitrofuran->Bacterial Nitroreductases Reduced Nitrofuran\n(Reactive Intermediates) Reduced Nitrofuran (Reactive Intermediates) Bacterial Nitroreductases->Reduced Nitrofuran\n(Reactive Intermediates) Reduction Resistance Resistance Bacterial Nitroreductases->Resistance Mutations Cellular Damage Cellular Damage Reduced Nitrofuran\n(Reactive Intermediates)->Cellular Damage Multiple Bacterial Targets Multiple Bacterial Targets Cellular Damage->Multiple Bacterial Targets Bacterial Death Bacterial Death Multiple Bacterial Targets->Bacterial Death

Research Implications and Future Directions

The reviewed data suggests several key points for researchers:

  • Nitrofurans Remain Relevant: Despite being an "old" class, their unique mechanism and low resistance make them a template for new agents, especially against drug-resistant TB [10] [9] [8].
  • This compound's Niche: this compound is a 1,3,4-oxadiazole derivative [1]. Research could focus on comparing its stability, solubility, and reactivity with other nitrofurans, leveraging computational methods [5] [10].
  • Overcoming Limitations: Modern research focuses on improving poor aqueous solubility and systemic toxicity by designing new derivatives (e.g., spirocyclic, pentacyclic nitrofurans) or formulating cocrystals [5] [9] [8].

References

Furamizole compared to standard antibacterial agents

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole Profile and Identified Data Gap

This compound is identified as a nitrofuran derivative with a 1,3,4-oxadiazole ring in its structure and is recognized for its strong antibacterial activity [1]. However, a thorough review of the current search results reveals a gap. The data required for a structured quantitative comparison—such as Minimum Inhibitory Concentration (MIC) values, resistance rates, pharmacokinetic parameters, and clinical trial outcomes against a range of standard antibiotics—is not available in the sources I obtained.

Proposed Framework for a Comparison Guide

For researchers aiming to conduct or locate such a comparison, the following framework outlines the essential components and methodologies.

Table 1: Key Components for an Antibacterial Agent Comparison Guide
Comparison Aspect Description Standard Experimental Protocols
Mechanism of Action The specific biochemical interaction through which the drug exerts its antibacterial effect. Target identification assays (e.g., enzyme inhibition assays, binding studies).
In Vitro Efficacy Quantitative measurement of antibacterial potency in a controlled lab environment. Broth microdilution or agar dilution methods to determine Minimum Inhibitory Concentration (MIC) [1].
Resistance Profile Assessment of how easily bacteria can develop resistance to the agent. Serial passage experiments in the presence of sub-lethal drug concentrations; genomic sequencing of resistant mutants.
Cellular Pharmacology Analysis of the drug's journey through the body (ADME: Absorption, Distribution, Metabolism, Excretion). Pharmacokinetic studies in animal models; plasma concentration analysis using LC-MS/MS [2].
In Vivo Efficacy Evaluation of antibacterial effectiveness and therapeutic potential in a living organism. Animal infection models (e.g., murine neutropenic thigh infection, sepsis models); measurement of bacterial load reduction in organs.
Visualizing the Nitrofuran Antibacterial Mechanism

The nitrofuran class, which includes this compound, has a unique mechanism of action involving bacterial enzyme-mediated activation. The following diagram illustrates this process and contrasts it with standard antibiotic targets.

G cluster_this compound This compound (Nitrofuran Class) cluster_Standard Standard Antibacterial Agents Nitrofuran Nitrofuran BacterialEnzymes Bacterial Nitroreductases Nitrofuran->BacterialEnzymes 1. Enters Cell StandardDrugs Standard Antibiotics (e.g., β-lactams, Fluoroquinolones) StandardTargets Specific Bacterial Targets (e.g., Cell Wall, DNA Gyrase) StandardDrugs->StandardTargets 1. Binds Directly to ActivatedProduct Highly Reactive Metabolites BacterialEnzymes->ActivatedProduct 2. Enzymatic Activation Action1 Causes Multiple Lesions in DNA, Proteins, Membranes ActivatedProduct->Action1 3. Induces Action2 Inhibits Specific Cellular Function StandardTargets->Action2 2. Disrupts Outcome1 Bacterial Cell Death Action1->Outcome1 4. Leads to Outcome2 Bacterial Growth Inhibition Action2->Outcome2 3. Leads to

This diagram highlights a key differentiating factor: this compound's activity depends on enzymatic activation within the bacterium, leading to non-specific cellular damage, whereas many standard antibiotics directly inhibit specific molecular targets [1].

Suggestions for Further Research

To build the comprehensive guide you require, I suggest focusing your research efforts on the following:

  • Consult Specialized Databases: Search in-depth pharmacological and medicinal chemistry databases like Springer's "Antibacterials" series, "Comprehensive Medicinal Chemistry III," or the "IUPAC Handbook of Pharmaceutical Substances" for potentially older, but detailed, monographs on this compound.
  • Investigate the Nitrofuran Class: Since direct data on this compound is sparse, expand your search to include other nitrofuran antibiotics (e.g., Nitrofurantoin, Furazolidone). These are more widely studied, and their data can provide a strong proxy for understanding this compound's likely profile.
  • Review Historical Literature: this compound may have been more extensively investigated in the 1960s-1980s. A focused search on platforms like Google Scholar or in older volumes of journals like the Journal of Medicinal Chemistry for "1,3,4-oxadiazole" and "antibacterial" could yield valuable primary data.

References

Furamizole Profile and Historical MIC Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information on Furamizole and its antibacterial potency based on a 1979 study.

Attribute Description
Drug Name This compound (also known as a nitrofuran derivative) [1]
Chemical Class 1,3,4-Oxadiazole; Nitrofuran derivative [1]
Mechanism of Action Information on the specific mechanism for this compound is not available in the search results.
Historical MIC Context (1979) A 1979 study tested this compound against 66 strains of Ureaplasma sp. isolated from cattle [2].
Reported Potency The study found this compound to have "strong inhibiting activity" and listed it as one of the "most active" drugs among the 18 antimicrobials tested [2].

Experimental Protocols for MIC Determination

The value of MIC data depends entirely on the standardized methods used to generate it. The protocols below are the gold standards for MIC determination.

Start Start MIC Assay Strain Select and Culture Bacterial Strain Start->Strain InocPrep Prepare Standardized Inoculum (Adjust to ~5x10⁵ CFU/mL) Strain->InocPrep Method Choose MIC Method InocPrep->Method BrothDil Broth Microdilution Method->BrothDil Gradient Antibiotic Gradient Strip Method->Gradient Sub1 Prepare 2-fold serial dilutions of antibiotic in broth BrothDil->Sub1 Sub2 Apply strip to agar surface Gradient->Sub2 Inoculate1 Inoculate plate with standardized inoculum Sub1->Inoculate1 Inoculate2 Spread inoculum on agar plate Sub2->Inoculate2 Incubate Incubate 16-20 hours at 35±1°C Inoculate1->Incubate Inoculate2->Incubate Read1 Read lowest concentration that inhibits visible growth Incubate->Read1 Read2 Read MIC at intersection of ellipse and strip Incubate->Read2 End Report MIC (µg/mL) Read1->End Read2->End

Diagram Title: Standard MIC Assay Workflow

Protocol 1: Broth Microdilution Method

This method is widely used in clinical and research settings for its accuracy and ability to test multiple samples at once [3] [4].

  • Principle: The antibiotic is serially diluted in a liquid broth in a microtiter plate, and each well is inoculated with a standardized number of bacteria [5] [4].
  • Key Steps [3]:
    • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CA-MHB) in a 96-well plate.
    • Standardize Inoculum: Grow the bacterial strain and adjust the suspension to a turbidity of 0.5 McFarland standard, resulting in approximately 1-5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
    • Inoculate and Incubate: Add the standardized inoculum to the wells containing the antibiotic dilutions. Incubate the plate at 35±1°C for 16-20 hours.
    • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth [5].
Protocol 2: Agar-Based Gradient Strip Method (Etest)

This method provides a convenient and quantitative way to determine MIC [5] [4].

  • Principle: A plastic strip with a predefined gradient of antibiotic is placed on an agar plate seeded with the test bacterium. The antibiotic diffuses into the agar, creating an elliptical zone of inhibition [4].
  • Key Steps:
    • Prepare Inoculated Agar Plate: Spread a standardized bacterial inoculum (prepared as in Broth Microdilution) evenly onto the surface of a Mueller-Hinton agar plate.
    • Apply Strip: Place the antibiotic gradient strip on the agar surface.
    • Incubate: Incubate the plate at 35±1°C for 16-20 hours.
    • Determine MIC: After incubation, the MIC is read at the point where the edge of the elliptical inhibition zone intersects the scale on the strip [4].

A Guide for Contemporary Research

While direct this compound comparators are scarce, you can build a robust, contemporary analysis with this approach:

  • Focus on the Drug Class: Investigate the MIC data for other nitrofuran derivatives (e.g., furazolidone, nitrofurantoin) and 1,3,4-oxadiazole-containing compounds in recent literature. This can provide insights into the potential activity of the this compound scaffold [6] [1].
  • Leverage Modern Techniques: Consider employing a High-Throughput MIC (HT-MIC) workflow. This approach uses robotics and microplate readers to test a vast number of samples simultaneously against a panel of modern antibiotics, dramatically increasing efficiency and accuracy compared to older methods [7]. This would be an excellent way to generate novel comparative data.
  • Consult Current Standards: Always refer to the latest guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for breakpoints and methodological updates [5] [3].

References

Furamizole structure-activity relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole: Core Structural Information

This compound is identified in the literature as a nitrofuran derivative that contains a 1,3,4-oxadiazole ring and possesses strong antibacterial activity [1]. This basic structural information is the foundation for any SAR analysis.

The diagram below illustrates the core 1,3,4-oxadiazole ring structure and highlights the "toxophoric" linkage believed to be key to its biological activity.

furamizole_sar A 1,3,4-Oxadiazole Ring B Strong Antibacterial Activity A->B Imparts C Nitrofuran Derivative C->A Contains D Toxophoric -N=C-O- linkage D->B Responsible for

General SAR Principles for 1,3,4-Oxadiazoles

Since specific studies on this compound's SAR are limited in the search results, the following general principles for 2,5-disubstituted-1,3,4-oxadiazoles (the class to which this compound belongs) can provide insight [1]. This information is summarized in the table below.

Structural Modification Effect on Biological Activity
Substitution on the phenyl ring with electron-withdrawing groups (e.g., p-Cl, p-NO₂) ↑ Increases activity
Conversion of a methylthio group (-SCH₃) to a methyl-sulfonyl group (-SO₂CH₃) ↑ Increases activity
Replacement of the phenyl ring with a pyridine ring ↓ Decreases activity
Presence of an acetyl group on the nitrogen atom of the oxadiazole ring → Does not significantly affect activity

Analysis of Available Data and Limitations

The search results are insufficient to create the detailed comparison guide you requested due to two main limitations:

  • Lack of Quantitative Comparative Data: The available information confirms this compound's activity but does not provide quantitative data (e.g., MIC values, IC₅₀) against specific bacterial strains or comparative efficacy data against other antibacterial agents [1].
  • Absence of Detailed Experimental Protocols: While one study mentions a liquid chromatography method for detecting this compound residue in fish, this is an analytical method rather than the protocol for establishing its SAR or evaluating its antibacterial efficacy [2].

Suggestions for Further Research

To build a more complete SAR analysis for this compound, I suggest you:

  • Consult specialized scientific databases like PubMed, Scopus, or American Chemical Society journals, which are more likely to contain primary research articles.
  • Use precise search terms such as "this compound SAR," "this compound synthesis and antibacterial activity," or "structure-activity relationship of nitrofuran 1,3,4-oxadiazole derivatives."
  • Review older literature, as this compound appears to be a well-known but historically significant drug; key research might date back several decades.

References

Furamizole vs. Newer Oxadiazole Derivatives at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Furamizole (Classic Drug) Newer Oxadiazole Derivatives
Primary Therapeutic Application Antibacterial agent [1] [2] Anticancer [3] [1] [4], Anti-inflammatory [1] [5] [6], Antidiabetic [5] [6], Neurodegenerative diseases [6]
Mechanism of Action Not fully detailed in sources; a nitrofuran derivative with strong antibacterial activity [1]. Inhibition of various enzymes/growth factors (e.g., Tyrosine kinases like EGFR) [3] [1], GSK-3β inhibition [2], α-glucosidase inhibition [2].
Key Experimental Findings Considered a strong antibacterial drug [1]. Exhibit potent activity in nanomolar (nM) ranges against specific targets (e.g., GSK-3β with IC50 of 2.3 nM) [2]. Demonstrated efficacy in cell-based and enzymatic assays [3] [2].
Scope of Application Narrow (primarily antibacterial). Extremely broad, acting as a privileged scaffold in multi-target drug discovery [1] [5].
SAR Understanding Not discussed in provided sources. Highly studied; substitutions with electron-withdrawing groups (e.g., p-Cl, p-NO₂) or converting methylthio to methyl-sulfonyl can boost activity [1].

Experimental Insights into Newer Derivatives

Newer oxadiazoles are evaluated through specific experimental protocols and show high potency.

  • Anticancer Activity Evaluation: Derivatives are tested for cytotoxic activity against human cancer cell lines (e.g., MCF-7, HeLa) using standard assays like MTT. The mechanism is often linked to inhibiting enzymes and growth factors critical for cancer proliferation, such as tyrosine kinases (EGFR) [3] [1].
  • Neuroprotective Potential: Some derivatives act as potent glycogen synthase kinase-3β (GSK-3β) inhibitors, a target for neurodegenerative diseases. The inhibitory activity (IC50) is measured in enzymatic assays. A notable derivative showed an IC50 of 2.3 nM [2].
  • Antimicrobial Protocols: New oxadiazole compounds are screened for antimicrobial activity against strains like S. aureus and E. coli, and for antimycotic activity against fungi like C. albicans, using amoxicillin and ketoconazole as positive controls, respectively [1]. Derivatives with specific substituents (e.g., p-methoxy, p-chloro) show better antimicrobial potential than standard antibiotics in some studies [1].
  • Antidiabetic Research: Derivatives of 1,3,4-oxadiazole-2-thiol are tested for α-glucosidase inhibition. The most potent compounds show IC50 values in the low micromolar range (e.g., 9.37 µM), significantly better than the standard drug acarbose [2].

Synthetic Methodologies

While this compound's synthesis isn't detailed, modern synthetic routes for 1,3,4-oxadiazoles commonly start from acid hydrazides or hydrazine with carboxylic acids/acid chlorides. Ring closure is achieved using cyclizing agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) [1] [5]. The diagram below illustrates a general experimental workflow for creating 2,5-disubstituted-1,3,4-oxadiazoles.

G Start Start: Acid Hydrazide or Hydrazine Step1 React with Carboxylic Acid/Acid Chloride Start->Step1  Reaction Step2 Form Intermediate (Diacyl Hydrazide) Step1->Step2  Elimination  of Water Step3 Cyclodehydration (Using POCl₃, SOCl₂, etc.) Step2->Step3  Cyclization  Agent End Final Product: 2,5-Disubstituted 1,3,4-Oxadiazole Step3->End  Elimination  of HCl

Mechanism of Action and Signaling Pathways

Newer oxadiazoles often target specific signaling pathways crucial in diseases like cancer. A common mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which is part of a key signaling cascade driving cell proliferation [1] [7]. The diagram below visualizes this targeted pathway.

G Ligand Growth Factor (Ligand) Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor  Binds Cascade Intracellular Signaling Cascade (e.g., RAS/RAF/MAPK) Receptor->Cascade  Activates Response Cellular Response (Proliferation, Survival) Cascade->Response  Leads to Drug Oxadiazole Derivative (Inhibitor) Drug->Receptor  Inhibits

Key Takeaways for Researchers

  • This compound's Role: Serves as a historical benchmark, confirming the 1,3,4-oxadiazole nucleus's validity in creating effective antibacterial drugs [1] [2].
  • Newer Derivatives' Advancements: Demonstrate a major shift from broad antimicrobials to highly targeted, potent agents against specific enzymes and pathways involved in complex diseases like cancer and neurodegeneration [3] [2] [6].
  • Broader Scope: The 1,2,4-oxadiazole isomer is also a highly valuable framework in modern drug discovery, further expanding the application of this heterocyclic family [4] [6].

References

Furamizole clinical isolate susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole Profile and Testing Considerations

This compound is a nitrofuran derivative with strong antibacterial activity [1]. When planning susceptibility testing for this antibiotic, you should consider the following foundational aspects:

  • Chemical Nature: this compound contains a 1,3,4-oxadiazole ring. The presence of the toxophoric –N=C–O– linkage in this ring is likely responsible for its potent pharmacological activity [1].
  • Standard Methodology: The Kirby-Bauer disk diffusion method is a standard procedure for antimicrobial susceptibility testing (AST) [2] [3]. For reliable results, it is crucial to adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
  • Critical Factor - Growth Medium: The choice of culture medium is a major source of error. Mueller-Hinton Agar (MHA) is the standard medium recommended by guidelines [2]. Substituting MHA with non-standard media, such as Nutrient Agar (NA), leads to unacceptable error rates and unreliable results, as it affects antibiotic diffusion and inactivation [2].

Standardized Protocol for Disk Diffusion Testing

For testing clinical isolates against this compound, you should follow a standardized disk diffusion protocol. The workflow below outlines the key steps.

G Start Start: Prepare Mueller-Hinton Agar (MHA) plates Step1 Prepare bacterial inoculum (adjust to 0.5 McFarland standard) Start->Step1 Step2 Inoculate agar surface (lawn culture) Step1->Step2 Step3 Apply this compound-impregnated disk Step2->Step3 Step4 Incubate at 35±2°C for 16-18 hours Step3->Step4 Step5 Measure Zone of Inhibition (ZOI) diameter Step4->Step5 Step6 Interpret as Sensitive (S), Intermediate (I), or Resistant (R) Step5->Step6

Detailed Methodological Steps:

  • Preparation of Inoculum: Touch the tops of several colonies of the clinical isolate with a sterile loop and suspend in a tube of sterile broth (e.g., soy broth). Incubate until the turbidity matches that of the 0.5 McFarland standard [4].
  • Inoculation of Culture: Within 15 minutes of adjusting the turbidity, dip a sterile swab into the inoculum. Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn culture [4].
  • Placement of Antibiotic Disk: Using sterile forceps, apply a this compound-impregnated disk onto the inoculated agar surface [4].
  • Incubation: Incubate the plates at 35±2°C for 16-18 hours in a non-CO2 incubator [5].
  • Examination of Plates: After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters using a Vernier caliper or a dedicated measuring device [4].

Laboratory Errors in Susceptibility Testing

Adherence to protocol is critical. The table below classifies and explains the types of errors that can occur when test conditions are not properly controlled.

Error Type Description Potential Consequence
Very Major Error Isolate is reported as Susceptible but is actually Resistant [2]. Initiation of ineffective therapy; potential treatment failure [2].
Major Error Isolate is reported as Resistant but is actually Susceptible [2]. Patient is deprived of an effective first-line drug; may lead to use of broader-spectrum, more expensive, or more toxic agents [2].
Minor Error Discrepancy between Intermediate and Susceptible/Resistant results [2]. Can lead to suboptimal dosing or therapeutic choices.

Key Insights for Your Research

Based on the gathered information, here are key points to guide your work:

  • Focus on Methodology: The highest priority for accurate testing is strict adherence to standardized protocols, especially the use of Mueller-Hinton Agar [2].
  • Interpret with Caution: Be aware that susceptibility results can be significantly influenced by technical factors. Performance characteristics of the test should be validated with quality control strains [5].
  • Address the Data Gap: The lack of widespread recent data on this compound could be an opportunity for your research to fill a significant gap, providing valuable contemporary susceptibility profiles for the scientific community.

References

Furamizole: Chemical Profile and Reported Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Furamizole is a 1,3,4-oxadiazole derivative known for its strong antibacterial activity [1]. The quantitative data available is limited to specific toxicity assays.

Property Description
IUPAC Name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine [2] [3]
Molecular Formula C₁₂H₈N₄O₅ [2] [3]
Molecular Weight 288.22 g/mol [2] [3]
CAS Registry Number 17505-25-8 [2] [3]
Toxicity (Mutagenicity) Mutation data reported [3].

| In vitro Toxicity Data | • DNA Damage (human fibroblast): 3 µmol/L [3]Cytotoxicity (human lymphocyte): 2 µmol/L [3] |

Challenges in a Direct Toxicity Comparison

Creating a direct toxicity comparison table with other oxadiazole drugs is not currently possible with the published data found. The main challenges are:

  • Lack of Standardized Data: While this compound's toxicity is noted and some specific in vitro data exists, the search results do not contain equivalent, directly comparable quantitative toxicity data (e.g., LD₅₀, IC₅₀) for its common analogues like Raltegravir (antiviral), Zibotentan (anticancer), or Nesapidil (anti-arrhythmic) [1].
  • Different Biological Targets: These compounds are designed for different therapeutic areas (antibacterial, antiviral, anticancer), meaning they are tested on different biological models (bacteria, viruses, specific cancer cell lines). Comparing their toxicity directly is not straightforward.

Key Considerations for Comparison

To objectively compare the toxicity of this compound with its analogues, the following factors and methodologies are crucial.

  • Structural Activity Relationship (SAR): The toxicity and efficacy of 1,3,4-oxadiazoles are highly influenced by their substituents [1]. The "toxophoric –N=C–O– linkage" in the ring is considered a key player in its biological activity [1]. Modifications to the pendant furan and nitrofuran rings in this compound would significantly alter its properties compared to other drugs in this class.
  • Relevant Experimental Protocols: A proper comparison would require data from standardized assays.
    • Cytotoxicity Assays: Experiments like MTT or WST-1 on standardized cell lines (e.g., HEK-293, HepG2) to determine IC₅₀ values.
    • Genotoxicity Assays: Tests such as the Ames test or Comet assay to compare mutagenic potential beyond the reported data for this compound.
    • In Vivo Toxicity Studies: Acute and chronic toxicity studies in animal models to determine parameters like maximum tolerated dose (MTD) and no-observed-adverse-effect-level (NOAEL).

The relationship between structure, experimental testing, and the resulting safety profile can be conceptualized as follows:

G Oxadiazole Core\n(1,3,4-oxadiazole) Oxadiazole Core (1,3,4-oxadiazole) Final Drug Molecule Final Drug Molecule Oxadiazole Core\n(1,3,4-oxadiazole)->Final Drug Molecule Substituent R1 Substituent R1 Substituent R1->Final Drug Molecule Substituent R2 Substituent R2 Substituent R2->Final Drug Molecule In Vitro Assays In Vitro Assays Final Drug Molecule->In Vitro Assays In Vivo Studies In Vivo Studies Final Drug Molecule->In Vivo Studies Toxicity & Safety Profile Toxicity & Safety Profile In Vitro Assays->Toxicity & Safety Profile Data In Vivo Studies->Toxicity & Safety Profile Data

References

Methodologies for Determining Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes standard experimental and computational techniques used for binding affinity studies. This can serve as a reference for the types of data you would typically compare for different compounds [1] [2] [3].

Method Category Technique Name Key Measured Output Typical Data (K_d, K_i, IC₅₀) Key Considerations (Throughput, Information)
Experimental (Biophysical) Isothermal Titration Calorimetry (ITC) K_d, ΔH, ΔS Direct measurement of affinity and thermodynamics Low throughput; provides full thermodynamic profile (enthalpy, entropy)
Surface Plasmon Resonance (SPR) k_on, k_off, K_d Kinetic and equilibrium constants Medium throughput; provides real-time kinetic data
Fluorescence Polarization (FP) / Anisotropy K_d, IC₅₀ Equilibrium constant or inhibition potency Medium-high throughput; requires a fluorescent probe
Computational (In Silico) Molecular Docking & Scoring Docking Score (estimated binding energy) Score (kcal/mol) correlated with affinity [4] High throughput; provides structural models; accuracy varies
Machine Learning (e.g., LUPI-SVM) Classification/Prediction of affinity [5] Class (e.g., High/Low affinity) or predicted K_d High throughput; uses sequence/structure patterns; depends on training data
Deep Learning (e.g., DeepDTA, GANsDTA) Predicted binding affinity value [6] Continuous value (e.g., pK_d, pIC₅₀) High throughput; learns features directly from sequences (e.g., SMILES, protein sequences)

Foundational Experimental Protocols

While not specific to Furamizole, the following are the core experimental controls and steps required to generate reliable binding affinity data, as highlighted by a survey of 100 studies [1].

  • 1. Vary Incubation Time to Ensure Equilibration: A binding reaction must reach a state where the fraction of complex formed does not change over time.

    • Procedure: Perform the binding assay at multiple time points. For a robust measurement, the reaction should proceed for at least 3 to 5 half-lives of the complex to be considered at equilibrium.
    • Rationale: The equilibration rate is slowest at the lowest concentrations of the binding partner in excess. The required time is governed by the equation: k_equil = k_on [P] + k_off. At the limiting case of very low protein concentration, k_equil ≈ k_off. Thus, complexes with a very slow dissociation rate (low k_off) require much longer incubation times [1].
  • 2. Avoid the Titration Regime: The concentration of the limiting component in the assay must be carefully chosen.

    • Procedure: Systematically vary the concentration of the limiting binding partner to demonstrate that the calculated dissociation constant (K_D) is not affected.
    • Rationale: If the concentration of the limiting component is too high relative to the true K_D, the measured apparent K_D will be incorrect. This is a common pitfall that can lead to reported affinities being off by orders of magnitude [1].

Computational Prediction Workflows

Computational methods are crucial when experimental data is scarce. The following workflow describes a protocol used to predict binding affinity for unclassified fentanyl analogs, which is a relevant approach for any poorly characterized compound [4]. The diagram illustrates the key stages of this process.

Computational Binding Affinity Prediction Workflow Start Start: Input Target Protein and Ligand (e.g., this compound) Prep 1. Structure Preparation Start->Prep Dock 2. Molecular Docking (Pose Generation) Prep->Dock Score 3. Scoring & Pose Refinement Dock->Score Analysis 4. Data Analysis & Validation Score->Analysis Result Output: Predicted Binding Affinity Analysis->Result

The key stages of this computational workflow are [4]:

  • 1. Structure Preparation: The 3D structure of the target protein (often from a database like the Protein Data Bank) is prepared. This involves setting the protonation states of titratable residues and performing energy minimization to remove steric clashes. Key water molecules in the binding site may be retained.
  • 2. Molecular Docking: The small molecule (ligand) is placed into the target's binding site using a placement algorithm (e.g., Triangle Matcher). An induced fit protocol is often used, which allows both the ligand and the protein side chains to move slightly to achieve a better fit.
  • 3. Scoring and Pose Refinement: Each generated binding "pose" is evaluated using a scoring function (e.g., GBVI/WSA). This function estimates the binding energy based on non-covalent interactions. To account for algorithmic variability, the docking is typically repeated multiple times (e.g., 10 independent simulations).
  • 4. Data Analysis and Validation: The docking scores from the best poses are averaged. To validate the model, the scores for a series of known controls are correlated with their experimental binding affinities. The model's ability to discriminate true binders from non-binding decoys is also tested.

How to Proceed with this compound Research

Since direct data on this compound is unavailable, here are potential paths forward:

  • Broaden your search strategy: Look for this compound in broader contexts like "nitrofuran antibiotics" or "structure-activity relationship (SAR) of nitrofurans".
  • Explore computational tools: Use the methodologies described, such as molecular docking with a relevant protein target, to generate initial hypotheses about this compound's binding.
  • Consult specialized databases: Search chemical and pharmacological databases (like PubChem, ChEMBL, or DrugBank) for this compound's structure and any bioactivity data.

References

Furamizole bioisostere replacement effects

Author: Smolecule Technical Support Team. Date: February 2026

Bioisosteric Foundation of Furamizole

This compound is a nitrofuran derivative with strong antibacterial activity that contains a 1,3,4-oxadiazole nucleus in its structure [1]. In drug design, a common bioisostere for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole, which involves the exchange of an oxygen atom for a sulfur atom [1] [2].

The table below summarizes the core comparative features of these two bioisosteric rings:

Feature 1,3,4-Oxadiazole (in this compound) 1,3,4-Thiadiazole (Bioisostere)
Core Atom Oxygen [1] Sulfur [1]
Key Physicochemical Property Contains a toxophoric –N=C–O– linkage [1] The sulfur atom imparts improved lipid solubility [1]
Membrane Permeability Favorable metabolic profile, ability to form hydrogen bonds [1] Mesoionic nature contributes to good tissue permeability [1]
Example Drugs This compound, Nesapidil, Raltegravir [1] Acetazolamide, Methazolamide, Cefazolin [1]

Experimental Synthesis & Interconversion

A direct method for converting a 1,3,4-oxadiazole derivative into its 1,3,4-thiadiazole bioisostere has been reported, which could be applied to create a this compound analog [1].

Experimental Protocol:

  • Starting Material: 5-styryl-1,3,4-oxadiazole derivatives.
  • Reagent: Thiourea.
  • Solvent: Tetrahydrofuran (THF).
  • Reaction Conditions: Reflux under conventional heating.
  • Product: 5-styryl-1,3,4-thiadiazole derivatives.
  • Process Note: The study found that using ultrasound irradiation instead of conventional heating resulted in higher yields and shorter reaction times [1].

This synthesis pathway illustrates the logical relationship between creating and comparing these bioisosteres, as shown in the following workflow:

G Start 5-Styryl-1,3,4-oxadiazole Derivative Product Product: 5-Styryl-1,3,4-thiadiazole Derivative Start->Product  Bioisosteric Replacement (Oxygen → Sulfur) Reagent Reagent: Thiourea Reagent->Product Solvent Solvent: Tetrahydrofuran (THF) Solvent->Product Condition Condition: Reflux Condition->Product Note Process Note: Ultrasound irradiation improves yield and speed Note->Product

Research Implications and Future Directions

The search results confirm that bioisosteric replacement is a valid and actively researched strategy in antibiotic development [1] [3] [4]. Replacing the 1,3,4-oxadiazole ring in this compound with a 1,3,4-thiadiazole is a rational approach.

The key hypothesis is that this substitution could enhance lipid solubility and improve tissue permeability due to the properties of sulfur, potentially leading to better absorption or distribution of a this compound-derived drug [1]. To fully validate this, comparative biological data is needed.

References

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XLogP3

2

Wikipedia

Furamizole

Dates

Last modified: 02-18-2024

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